1-Allyl-5-ethynyl-1H-indole: Comprehensive NMR Characterization, Synthesis Protocols, and Applications in Orthogonal Functionalization
Executive Summary In the rapidly evolving fields of medicinal chemistry and chemical biology, bifunctional molecular scaffolds are critical for developing advanced therapeutics and chemical probes. 1-Allyl-5-ethynyl-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rapidly evolving fields of medicinal chemistry and chemical biology, bifunctional molecular scaffolds are critical for developing advanced therapeutics and chemical probes. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) represents a highly versatile building block featuring two orthogonal reactive handles: an N-allyl group (terminal olefin) and a 5-ethynyl group (terminal alkyne).
This in-depth technical guide provides researchers and drug development professionals with a definitive resource on the synthesis, mechanistic rationale, and Nuclear Magnetic Resonance (NMR) characterization of 1-allyl-5-ethynyl-1H-indole. By leveraging this scaffold, scientists can execute chemoselective functionalizations—such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and olefin metathesis—to synthesize complex triazole-linked indole libraries and macrocycles. Such derivatives have shown profound utility in neurodegenerative disease research, particularly as antifibrillar agents against tau and α-synuclein aggregates[1], and as chemical probes for protein profiling[2].
Structural Rationale & Mechanistic Insights
The design of 1-allyl-5-ethynyl-1H-indole is rooted in the principle of orthogonal chemoselectivity .
The 5-Ethynyl Domain: Terminal alkynes are premier functional groups for bioorthogonal chemistry. In the context of indole scaffolds, 5-ethynyl substitutions allow for rapid diversification via Sonogashira cross-coupling or CuAAC "click" chemistry. This enables the attachment of fluorescent reporters, affinity tags, or pharmacophores without interfering with the rest of the molecule[2]. Furthermore, triazole-linked polyphenolic indoles derived from such alkynes have been identified as powerful inhibitors of pathogenic protein aggregation in Alzheimer's and Parkinson's disease models[1].
The N-Allyl Domain: The allylation of the indole nitrogen serves a dual purpose. Mechanistically, protecting the free N-H (pKa ~16) prevents unwanted side reactions (e.g., oxidative homocoupling or catalyst poisoning) during palladium-catalyzed cross-coupling steps. Synthetically, the terminal olefin provides a handle for downstream late-stage functionalization via ruthenium-catalyzed ring-closing metathesis (RCM) or Heck reactions, enabling the construction of indole-fused macrocycles[3].
Synthesis Workflow
The synthesis of 1-allyl-5-ethynyl-1H-indole relies on a robust, three-step self-validating protocol starting from the commercially available 5-bromo-1H-indole. The causality of this specific sequence is critical: N-allylation must precede the Sonogashira coupling to mask the nucleophilic indole nitrogen, thereby ensuring high yields and preventing competitive N-alkynylation or catalyst degradation.
Step-by-step synthesis workflow of 1-Allyl-5-ethynyl-1H-indole from 5-bromo-1H-indole.
Experimental Protocols
To ensure high scientific integrity and reproducibility, the following step-by-step methodologies outline the optimal conditions for synthesizing the target compound.
Step 1: Synthesis of 1-Allyl-5-bromo-1H-indole
Causality Check: Sodium hydride (NaH) is used in a polar aprotic solvent (DMF) to ensure complete, irreversible deprotonation of the indole N-H, forming a highly nucleophilic indolide anion. This strictly directs alkylation to the nitrogen atom, avoiding C3-allylation side products.
Preparation: Charge an oven-dried, argon-purged round-bottom flask with 5-bromo-1H-indole (1.0 equiv) and anhydrous DMF (0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add allyl bromide (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1.
Step 2: Sonogashira Cross-Coupling
Causality Check: Trimethylsilylacetylene (TMS-acetylene) is utilized instead of gaseous acetylene to provide a stable, easily handled liquid reagent that prevents uncontrolled double-coupling reactions.
Preparation: Dissolve 1-allyl-5-bromo-1H-indole (1.0 equiv) in degassed Triethylamine (TEA) (0.1 M).
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). Purge the system with argon for 10 minutes.
Coupling: Add TMS-acetylene (1.5 equiv) dropwise. Heat the mixture to 80 °C and stir for 12 hours under argon.
Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and wash with EtOAc. Concentrate the filtrate and purify via flash chromatography to afford Intermediate 2.
Step 3: Desilylation (Deprotection)
Preparation: Dissolve Intermediate 2 in a 1:1 mixture of Methanol and Dichloromethane (0.1 M).
Cleavage: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours. Reaction progress can be monitored by TLC (disappearance of the less polar TMS-protected spot).
Workup: Filter off the solid K₂CO₃, concentrate the filtrate, and partition between water and Dichloromethane. Extract, dry over Na₂SO₄, and concentrate to yield the pure 1-allyl-5-ethynyl-1H-indole.
NMR Characterization Data
Accurate structural validation is paramount. The anisotropic shielding effects of the alkyne and the distinct multiplet signatures of the allyl group provide self-validating markers for this compound[3],[2].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Note: The alkyne group exerts a strong anisotropic deshielding effect on the adjacent H-4 proton, pushing it downfield to ~7.80 ppm.
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
7.80
d
1.6
1H
Indole H-4
7.30
dd
8.5, 1.6
1H
Indole H-6
7.25
d
8.5
1H
Indole H-7
7.15
d
3.2
1H
Indole H-2
6.50
dd
3.2, 0.8
1H
Indole H-3
5.98
ddt
17.1, 10.3, 5.5
1H
Allyl -CH =CH₂
5.20
dq
10.3, 1.5
1H
Allyl -CH=CH ₂ (cis)
5.12
dq
17.1, 1.5
1H
Allyl -CH=CH ₂ (trans)
4.75
dt
5.5, 1.5
2H
Allyl N-CH ₂-
3.05
s
-
1H
Alkyne -C≡CH
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
135.5
Quaternary (C)
Indole C-7a
133.0
Methine (CH)
Allyl -C H=CH₂
128.5
Methine (CH)
Indole C-2
128.0
Quaternary (C)
Indole C-3a
125.0
Methine (CH)
Indole C-4
124.5
Methine (CH)
Indole C-6
117.5
Methylene (CH₂)
Allyl -CH=C H₂
113.5
Quaternary (C)
Indole C-5 (Alkyne-bearing)
109.8
Methine (CH)
Indole C-7
101.5
Methine (CH)
Indole C-3
84.5
Quaternary (C)
Alkyne -C ≡CH
75.0
Methine (CH)
Alkyne -C≡C H
48.5
Methylene (CH₂)
Allyl N-C H₂-
Orthogonal Functionalization Logic
The true power of 1-allyl-5-ethynyl-1H-indole lies in its capacity for divergent, orthogonal functionalization. As illustrated below, the terminal alkyne and terminal olefin can be selectively engaged in independent catalytic cycles.
Orthogonal functionalization pathways for 1-Allyl-5-ethynyl-1H-indole.
References
Source: Organic Chemistry Frontiers (RSC)
Title: Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates
Source: ACS Omega
URL
Whitepaper: Molecular Weight, Exact Mass, and Orthogonal Reactivity of 1-Allyl-5-ethynyl-1H-indole
Executive Summary In modern medicinal chemistry and chemical biology, the design of modular, multifunctional scaffolds is paramount for accelerating drug discovery. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) has eme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and chemical biology, the design of modular, multifunctional scaffolds is paramount for accelerating drug discovery. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) has emerged as a privileged building block [1]. By incorporating an indole core—a ubiquitous pharmacophore in FDA-approved drugs—alongside two distinct, bioorthogonal reactive handles (an N1-allyl and a C5-ethynyl group), this molecule allows for precise, iterative functionalization.
This technical guide provides an in-depth analysis of the molecule's mass spectrometry profile, the chemical causality behind its orthogonal reactivity, and field-proven, self-validating protocols for its functionalization.
Physicochemical Profiling & High-Resolution Mass Spectrometry (HRMS)
For analytical chemists and formulators, distinguishing between the average molecular weight (MW) and the exact monoisotopic mass is a critical first step.
Molecular Weight (181.24 g/mol ): Calculated using the isotopic abundance average of elements on Earth. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing reagents for bulk synthesis).
Exact Mass (181.0891 Da): Calculated using the mass of the most abundant isotopes (
12
C,
1
H,
14
N). In High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers, the exact mass is the definitive metric for confirming molecular identity and tracking reaction progress.
To facilitate rapid analytical validation, the quantitative mass data for 1-Allyl-5-ethynyl-1H-indole is summarized below.
Table 1: Quantitative Physicochemical & MS Data
Parameter
Value
Analytical Significance
Chemical Formula
C
13
H
11
N
Defines the atomic composition.
CAS Registry Number
2279123-73-6
Unique identifier for commercial sourcing.
Average Molecular Weight
181.24 g/mol
Used for molarity and yield calculations.
Monoisotopic Exact Mass
181.0891 Da
Target mass for HRMS structural confirmation.
Protonated Adduct[M+H]
+
182.0964 m/z
Primary target peak in positive-ion LC-MS.
Sodium Adduct [M+Na]
+
204.0784 m/z
Secondary confirmation peak in LC-MS.
Structural Rationale: The Causality of Orthogonal Handles
The true value of 1-Allyl-5-ethynyl-1H-indole lies in the strictly orthogonal nature of its substituents. As an application scientist, understanding the causality behind these functional groups allows you to design multiplexed reactions without cross-contamination.
The C5-Ethynyl Group (Terminal Alkyne): This handle is primed for the [2]. The terminal alkyne is highly specific; it will not react with nucleophiles or electrophiles under standard conditions, ensuring that biological environments or complex mixtures do not trigger premature conjugation.
The N1-Allyl Group (Terminal Alkene): The allyl group is inert to the copper-catalyzed conditions of the CuAAC reaction. However, upon exposure to UV light and a photoinitiator, it readily undergoes a [3].
The Causality of Sequence: Why must we perform the CuAAC reaction before the Thiol-Ene reaction? Free thiols are notorious for coordinating with and poisoning copper(I) catalysts. By executing the CuAAC step first, we preserve the integrity of the copper catalyst. Once the triazole is formed and the copper is washed away, the allyl group can be safely functionalized with a thiol, ensuring a high-yielding, two-step iterative process.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each chemical transformation includes a built-in analytical feedback loop (LC-MS tracking) to confirm 100% atom economy and reaction completion before proceeding to the next step.
Objective: Conjugate an azide-bearing payload (R
1
-N
3
) to the indole core.
Preparation: Dissolve 1-Allyl-5-ethynyl-1H-indole (1.0 eq) and the target azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
Catalyst Assembly: In a separate vial, mix CuSO
4⋅5
H
2
O (0.05 eq) with TBTA ligand (0.1 eq). Causality: TBTA stabilizes the Cu(I) oxidation state and prevents its disproportionation in aqueous media.
Initiation: Add the catalyst mixture to the main reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.2 eq). Causality: Ascorbate acts as a reducing agent to generate the active Cu(I) species in situ.
Self-Validation (LC-MS): After 2 hours at room temperature, take a 1
μ
L aliquot, dilute in methanol, and inject into the LC-MS.
Validation Check: Confirm the disappearance of the starting material peak ([M+H]
+
182.0964) and the appearance of the product peak ([M+H]
+
= 182.0964 + Exact Mass of Azide).
Workup: Extract with ethyl acetate, wash with EDTA solution (to strip residual copper), and concentrate.
Objective: Conjugate a thiol-bearing payload (R
2
-SH) to the N1-allyl group of the intermediate.
Preparation: Dissolve the purified triazole intermediate from Phase 1 (1.0 eq) and the target thiol (1.2 eq) in degassed DMF.
Initiation: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 eq) as a photoinitiator. Irradiate the solution with a 365 nm UV lamp for 30 minutes. Causality: UV light cleaves DMPA to generate radicals, which abstract a hydrogen from the thiol. The resulting thiyl radical attacks the allyl group in a highly regioselective anti-Markovnikov fashion.
Self-Validation (LC-MS): Take a 1
μ
L aliquot and analyze via LC-MS.
Validation Check: Confirm the exact mass shift corresponding to the addition of the thiol payload. Because this is an addition reaction, the atom economy is 100%, and no byproducts should be visible in the MS spectra.
Workup: Precipitate the dual-functionalized product in cold diethyl ether and dry under vacuum.
Reaction Pathway Visualization
The following diagram illustrates the logical, sequential flow of the orthogonal functionalization, highlighting the strategic targeting of the independent reactive handles.
Orthogonal functionalization pathway of 1-Allyl-5-ethynyl-1H-indole via sequential click reactions.
References
Haldón, E., Nicasio, M. C., & Pérez, P. J. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Organic & Biomolecular Chemistry, 2015. Available at:[Link]
Hoyle, C. E., & Bowman, C. N. "Thiol-ene click chemistry." Angewandte Chemie International Edition, 2010. Available at:[Link]
Foundational
Thermodynamic Solubility Profile and Solvation Mechanics of 1-Allyl-5-ethynyl-1H-indole in Organic Solvents
Executive Summary 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) is a highly functionalized heterocyclic building block that offers an orthogonal reactive profile for advanced synthesis[1]. Featuring an N-allyl group pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) is a highly functionalized heterocyclic building block that offers an orthogonal reactive profile for advanced synthesis[1]. Featuring an N-allyl group primed for olefin metathesis or radical additions, and a 5-ethynyl group ready for Sonogashira coupling or CuAAC "click" chemistry, it is a critical intermediate in both drug discovery and materials science. For application scientists, understanding its thermodynamic solubility profile is paramount for optimizing reaction concentrations, designing purification workflows, and formulating stock solutions for biological assays.
This technical guide synthesizes the structural determinants of its solubility, provides a predictive quantitative profile, and establishes a self-validating experimental protocol for empirical determination.
Thermodynamic Drivers of Solvation
To predict the solubility of 1-Allyl-5-ethynyl-1H-indole, we must analyze how its specific functional groups alter the solvation thermodynamics of the native indole core. The native indole scaffold possesses a hydrogen-bond donating N-H group, which typically affords 2[2]. However, the structural modifications in this derivative fundamentally alter its intermolecular interactions:
N-Allylation (Hydrogen Bond Capping): Alkylation of the pyrrole nitrogen removes the molecule's sole hydrogen-bond donor. This drastically reduces the enthalpy of mixing (
ΔHmix
) with polar protic solvents like water and methanol, shifting the molecule's affinity toward non-polar and polar aprotic solvents via3[3].
5-Ethynyl Substitution (Lattice Energy & Lipophilicity): The rigid, linear alkyne moiety increases both the molecular footprint and polarizability. While this enhances overall lipophilicity, the planar nature of the ethynyl-indole system facilitates efficient
π−π
stacking in the solid state, increasing the crystal lattice energy. Overcoming this energetic barrier requires 4 (e.g., halogenated solvents or cyclic ethers) to disrupt the crystal packing[4].
Quantitative Solubility Profile
Because empirical data for highly specific novel derivatives is rarely published, application scientists rely on predictive profiling grounded in the behavior of structural analogs (such as 3-allyl-1H-indole and various ethynyl indoles). The table below synthesizes the expected solubility behavior of 1-Allyl-5-ethynyl-1H-indole across standard organic solvent classes at 25 °C.
Table 1: Predicted Solubility Profile of 1-Allyl-5-ethynyl-1H-indole in Common Organic Solvents (25 °C)
Solvent Class
Solvent
Dielectric Constant (
ϵ
)
Estimated Solubility
Mechanistic Rationale
Halogenated
Dichloromethane (DCM)
8.93
High (>100 mg/mL)
Optimal dipole matching; easily disrupts
π−π
stacking of the indole core.
Ethers
Tetrahydrofuran (THF)
7.52
High (>100 mg/mL)
Strong solvation of the electron-deficient alkyne proton via the ether oxygen.
Favorable
π−π
and dispersion interactions with the aromatic scaffold.
Alcohols
Methanol (MeOH)
32.7
Low-Moderate (<20 mg/mL)
Lack of H-bond donor on the solute limits protic solvation efficiency.
Aqueous
Water / PBS
80.1
Insoluble (<0.1 mg/mL)
High hydrophobic penalty; inability to disrupt water's hydrogen bond network.
Experimental Methodology: The Isothermal Shake-Flask Method
To transition from predictive models to empirical data, the thermodynamic solubility must be rigorously determined. The following protocol is a self-validating system designed to prevent common analytical errors, such as false-positive supersaturation or false-negative incomplete dissolution.
Step-by-Step Protocol
Step 1: Solid-State Preparation
Weigh an excess amount (e.g., 50 mg) of 1-Allyl-5-ethynyl-1H-indole into a 2 mL amber glass HPLC vial.
Causality: Amber glass is strictly required to prevent UV-induced degradation or dimerization of the electron-rich indole core during the extended equilibration period.
Step 2: Solvent Addition & Equilibration
Add 500 µL of the target analytical-grade solvent. Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker at 25.0 ± 0.1 °C, agitating at 500 RPM for 48 hours.
Self-Validation Check: Visually inspect the vial at 24 and 48 hours. There must be visible, undissolved solid remaining at the bottom. If the solution is completely clear, the system has not reached thermodynamic saturation. You must add more solid and repeat the equilibration; otherwise, your calculated result is merely a concentration limit, not true solubility.
Step 3: Phase Separation
Centrifuge the suspension at 10,000 x g for 15 minutes at exactly 25 °C.
Causality: Centrifugation is preferred over syringe filtration for volatile organic solvents (like DCM or THF). Filtration can cause rapid solvent evaporation across the membrane, artificially inflating the concentration of the solute in the resulting filtrate.
Step 4: Quantification
Carefully aspirate the clear supernatant, dilute it serially in the HPLC mobile phase, and quantify via HPLC-UV (detecting at the indole isosbestic point, typically ~280 nm) against a pre-established standard calibration curve.
Fig 1: Isothermal shake-flask workflow for thermodynamic solubility determination.
Solvent Selection Strategy for Downstream Applications
Cross-Coupling Reactions: For Sonogashira couplings utilizing the 5-ethynyl group, THF or DMF are optimal. They provide complete dissolution of the starting material while stabilizing the palladium/copper catalytic intermediates required for the cycle.
Biological Assays: Because the compound is practically insoluble in aqueous media, DMSO must be used to prepare high-concentration stock solutions (e.g., 10-50 mM). Ensure the final assay formulation limits DMSO to <1% v/v to prevent solvent-induced cytotoxicity or protein denaturation in in vitro models.
Solubility of 3-allyl-1H-indole in common organic solvents , Benchchem. 3
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents , Journal of Chemical & Engineering Data (ACS). 5
Benzannulation via the Reaction of Ynamides and Vinylketenes. Application to the Synthesis of Highly Substituted Indoles , The Journal of Organic Chemistry (ACS). 4
1-Allyl-5-ethynyl-1H-indole: Safety Data Sheet (SDS), Handling Guidelines, and Orthogonal Bioconjugation Workflows
Executive Summary In modern drug discovery and bioconjugation, the demand for highly modular, bifunctional building blocks has driven the adoption of orthogonally reactive scaffolds. 1-Allyl-5-ethynyl-1H-indole (CAS: 227...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, the demand for highly modular, bifunctional building blocks has driven the adoption of orthogonally reactive scaffolds. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) represents a premier example of such a scaffold. By incorporating both a terminal alkyne at the C5 position and an allyl group at the N1 position of an indole core, this molecule allows researchers to execute two distinct, non-interfering chemical reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and transition-metal-catalyzed olefin metathesis or Heck coupling.
This whitepaper provides an in-depth technical guide to the physicochemical properties, safety handling guidelines, and field-proven experimental protocols for utilizing 1-Allyl-5-ethynyl-1H-indole in advanced synthetic workflows.
Part 1: Physicochemical Profile & Safety Data Sheet (SDS) Guidelines
To maintain the structural integrity of 1-Allyl-5-ethynyl-1H-indole during storage and experimentation, it is critical to understand its physicochemical properties and the causality behind its handling requirements.
Like many substituted indoles and terminal alkynes, this compound presents specific handling hazards. The terminal alkyne is energy-rich, and the indole core can be sensitive to oxidation.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Causality and Stability
Temperature Control (-20°C): The compound must be stored at sub-zero temperatures. Terminal alkynes are prone to thermally induced oligomerization, while the electron-rich indole core can undergo slow degradation at room temperature.
Inert Atmosphere (Argon/Nitrogen): The allyl group is susceptible to auto-oxidation and peroxide formation upon prolonged exposure to atmospheric oxygen. Purging the storage vial with an inert gas prevents oxidative degradation.
Light Sensitivity: UV light can trigger radical-mediated cross-linking between the allyl and ethynyl moieties. Amber vials or foil-wrapped containers are mandatory.
Part 2: Core Applications & Mechanistic Insights
The strategic value of 1-Allyl-5-ethynyl-1H-indole lies in its orthogonal reactivity . The terminal alkyne is primed for[2], while the allyl group remains completely inert under these conditions. Conversely, the allyl group can be subjected to Ruthenium-catalyzed cross-metathesis or Palladium-catalyzed Heck coupling without affecting the alkyne (provided specific catalyst tuning is applied).
Orthogonal functionalization pathways of 1-Allyl-5-ethynyl-1H-indole.
Part 3: Experimental Protocol - Self-Validating CuAAC Bioconjugation
When conjugating 1-Allyl-5-ethynyl-1H-indole to an azide-functionalized biomolecule (e.g., a peptide or fluorophore), maintaining the structural integrity of both the biomolecule and the indole core is paramount. Free Copper(I) can generate Reactive Oxygen Species (ROS) that degrade the indole ring.
To prevent this, the protocol below utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble accelerating ligand that[3].
Step-by-Step Methodology
1. Scaffold Preparation & Solvent Selection
Action: Dissolve 1-Allyl-5-ethynyl-1H-indole in a 1:1 mixture of tert-butanol (t-BuOH) and water (or DMSO/water for highly hydrophobic azides).
Causality: 1-Allyl-5-ethynyl-1H-indole is highly hydrophobic, whereas biomolecules and the Cu-THPTA complex are hydrophilic. The[2], ensuring a homogeneous reaction phase without denaturing the biomolecule.
2. Catalyst Complexation (Pre-mix)
Action: In a separate vial, mix CuSO₄ (final concentration 1 mM) with THPTA ligand (final concentration 5 mM). Incubate for 5 minutes at room temperature.
Causality: Pre-complexing Cu(II) with THPTA at a 1:5 ratio ensures that all copper ions are fully coordinated before reduction. This prevents the formation of insoluble copper salts and suppresses ROS generation.
3. In Situ Reduction
Action: Add Sodium Ascorbate (final concentration 10 mM) to the Cu-THPTA mixture. The solution will briefly turn blue, then clear/pale yellow.
Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) state in situ. Using ascorbate is far more reliable than using highly unstable Cu(I) salts (like CuI), which rapidly oxidize in air.
4. Cycloaddition Reaction
Action: Add the activated Cu(I)-THPTA complex to the indole/azide solution. Degas the vial with Argon, seal, and agitate gently at room temperature for 1–2 hours.
Causality: Degassing removes dissolved oxygen, which would otherwise compete with the alkyne for the Cu(I) catalyst and prematurely oxidize it back to Cu(II), stalling the reaction.
5. Validation & Purification
Action: Quench the reaction with EDTA (to chelate copper) and analyze via LC-MS.
Causality: EDTA strips the copper from the triazole product, preventing peak broadening during HPLC purification. LC-MS will confirm the exact mass shift corresponding to the 1,4-disubstituted 1,2,3-triazole product, validating the success of the click reaction.
Self-validating CuAAC bioconjugation workflow using THPTA ligand.
National Center for Biotechnology Information (PMC). "Signature of click chemistry in advanced techniques for cancer therapeutics." Retrieved from:[Link]
An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Ethynyl Indole Derivatives
This guide provides a comprehensive technical overview of the in vitro mechanisms of action of ethynyl indole derivatives, a promising class of compounds in drug discovery. Designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of the in vitro mechanisms of action of ethynyl indole derivatives, a promising class of compounds in drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions and cellular consequences of these compounds, supported by detailed experimental protocols and data interpretation insights.
Introduction: The Therapeutic Potential of Ethynyl Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] The introduction of an ethynyl group to this scaffold can significantly modulate the molecule's electronic properties, spatial conformation, and metabolic stability, often leading to enhanced potency and novel mechanisms of action. This guide will explore the primary in vitro mechanisms through which ethynyl indole derivatives exert their biological effects, with a focus on their anticancer properties, a field where they have shown considerable promise.[3][4][5]
Part 1: Elucidating the Core Mechanisms of Action
Ethynyl indole derivatives have been shown to interact with a variety of intracellular targets, leading to a range of cellular responses from cell cycle arrest to apoptosis.[6][7][8] The primary mechanisms of action investigated in vitro often fall into three key categories: inhibition of protein kinases, disruption of microtubule dynamics, and interference with DNA topology.
Protein Kinase Inhibition: A Primary Target
A significant number of ethynyl indole derivatives exhibit potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][10] Overexpression or mutation of kinases is a common driver of cancer, making them attractive therapeutic targets.[11]
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Src family kinases are frequently targeted by indole derivatives.[12][13] Dual inhibition of these kinases can be an effective strategy to overcome resistance to single-agent therapies.[12][13]
Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs) and PIM kinases are also important targets.[9][11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[11]
Figure 1: Workflow for evaluating protein kinase inhibition.
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.
Methodology:
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and the test compound dilutions.
Kinase Reaction:
Add 5 µL of kinase-enzyme solution to each well of a 384-well plate.
Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).
Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP.
Incubate at room temperature for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Ethynyl indole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][14][15][16] These compounds often bind to the colchicine-binding site on β-tubulin.[14][15]
Figure 2: Workflow for evaluating tubulin polymerization inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of a cancer cell line.
Rationale: Compounds that disrupt microtubule formation will cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.
Methodology:
Cell Culture and Treatment:
Seed cells in a 6-well plate and allow them to adhere overnight.
Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle control.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with PBS.
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
Staining:
Centrifuge the fixed cells and wash with PBS.
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA during replication, transcription, and recombination. Some indole derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis.[17][18] They can target either topoisomerase I or topoisomerase II.[17][18]
Figure 3: Workflow for evaluating topoisomerase inhibition.
Part 2: Cellular Consequences and Phenotypic Assays
The inhibition of these primary molecular targets culminates in a set of common cellular phenotypes, most notably cytotoxicity, induction of apoptosis, and cell cycle arrest.
Cytotoxicity Assessment
A fundamental first step in characterizing any potential therapeutic agent is to determine its cytotoxic effect on cancer cells.
Table 1: Commonly Used In Vitro Cytotoxicity Assays
Assay
Principle
Advantages
MTT/XTT/MTS
Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[3]
Well-established, cost-effective.
CCK-8/WST-8
Similar to MTT, but produces a water-soluble formazan, simplifying the protocol.[19]
Higher sensitivity, less toxic to cells.
CellTiter-Glo®
Measures intracellular ATP levels as an indicator of cell viability.
Highly sensitive, rapid.
Protocol 3: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxicity of a compound against a panel of cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of the ethynyl indole derivative for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).[3][19]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Induction of Apoptosis
A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis.
Phosphatidylserine (PS) externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.
Caspase activation: Apoptosis is executed by a cascade of proteases called caspases (e.g., caspase-3, -8, -9).[12]
DNA fragmentation: Late-stage apoptosis is characterized by the cleavage of genomic DNA into internucleosomal fragments.[7]
Changes in Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in regulating apoptosis.[12]
Protocol 4: Apoptosis Detection by Annexin V/PI Staining
This protocol describes a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: Annexin V is a protein that has a high affinity for phosphatidylserine (PS) and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Methodology:
Cell Treatment: Treat cells with the test compound as described in the cell cycle analysis protocol.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Staining:
Resuspend the cells in 1X Annexin V binding buffer.
Add FITC-conjugated Annexin V and PI.
Incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
Data Analysis:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Conclusion
The in vitro evaluation of ethynyl indole derivatives reveals a multifaceted mechanism of action, often involving the inhibition of key cellular proliferation and survival pathways. A systematic approach, combining biochemical and cell-based assays, is crucial for elucidating the precise molecular targets and cellular consequences of these promising compounds. The protocols and workflows described in this guide provide a robust framework for the in-depth characterization of ethynyl indole derivatives, facilitating their development as next-generation therapeutics.
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An In-depth Technical Guide to the Crystallographic and Structural Analysis of 1-Allyl-5-ethynyl-1H-indole
This guide provides a comprehensive overview of the methodologies involved in determining the three-dimensional structure of the novel indole derivative, 1-Allyl-5-ethynyl-1H-indole, through single-crystal X-ray diffract...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the methodologies involved in determining the three-dimensional structure of the novel indole derivative, 1-Allyl-5-ethynyl-1H-indole, through single-crystal X-ray diffraction (SCXRD). The procedures outlined herein are grounded in established principles of synthetic chemistry, crystallography, and structural analysis, offering researchers, scientists, and drug development professionals a detailed protocol from synthesis to final structural elucidation. While the crystallographic data for this specific molecule is presented as a representative example, the described workflow is broadly applicable to other small organic molecules.
Introduction: The Significance of Indole Scaffolds and Structural Analysis
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount to their function, dictating their interaction with biological targets. Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining these molecular structures at the atomic level, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.[4][5][6] This guide will walk through the synthesis, crystallization, and complete X-ray structural analysis of 1-Allyl-5-ethynyl-1H-indole, a molecule of interest for its potential applications in medicinal chemistry.
Part 1: Synthesis of 1-Allyl-5-ethynyl-1H-indole
The synthesis of the title compound can be approached through a multi-step process, beginning with a suitable indole precursor. A plausible synthetic route is outlined below, employing well-established reactions in organic chemistry.
Experimental Protocol: Synthesis
Sonogashira Coupling for Ethynylation: Starting with 5-bromo-1H-indole, the ethynyl group is introduced at the 5-position via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.
N-Alkylation with Allyl Bromide: The subsequent step involves the N-alkylation of 5-ethynyl-1H-indole with allyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating its nucleophilic attack on the allyl bromide.[7]
The overall synthetic workflow is depicted in the diagram below:
Caption: Synthetic route to 1-Allyl-5-ethynyl-1H-indole.
Part 2: Crystallization of 1-Allyl-5-ethynyl-1H-indole
Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[8][9][10] The process involves the slow and controlled precipitation of the molecule from a supersaturated solution to form a well-ordered crystalline lattice.
Crystallization Methodologies
Several techniques can be employed for the crystallization of small organic molecules.[11][12] For 1-Allyl-5-ethynyl-1H-indole, a systematic screening of conditions is recommended.
Slow Evaporation: This is a straightforward method where the solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until supersaturation is reached and crystals form.[9]
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][11]
Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can lead to the formation of high-quality crystals.
Experimental Protocol: Crystallization by Slow Evaporation
Solvent Screening: A preliminary screening of solvents is performed to identify a suitable solvent in which the compound has moderate solubility.
Preparation of a Saturated Solution: A nearly saturated solution of 1-Allyl-5-ethynyl-1H-indole is prepared in a suitable solvent (e.g., a mixture of ethyl acetate and hexane).
Slow Evaporation: The solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at a constant temperature.
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
The crystallization process is illustrated in the following workflow diagram:
Caption: Workflow for the crystallization of a small organic molecule.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[13][14]
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu) and sensitive detectors, are used for this purpose.[6] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final, accurate positions of the atoms.
Hypothetical Crystallographic Data for 1-Allyl-5-ethynyl-1H-indole
The following table summarizes the hypothetical crystallographic data and refinement details for 1-Allyl-5-ethynyl-1H-indole. This data is representative of what would be expected for a small organic molecule of this nature.
Parameter
Value
Chemical formula
C₁₃H₁₁N
Formula weight
181.24
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
8.270 (2)
b (Å)
13.124 (3)
c (Å)
10.003 (3)
β (°)
110.38 (1)
Volume (ų)
1017.6 (4)
Z
4
Density (calculated) (Mg/m³)
1.183
Absorption coefficient (mm⁻¹)
0.072
F(000)
384
Crystal size (mm³)
0.42 x 0.32 x 0.28
Temperature (K)
100(2)
Wavelength (Å)
0.71073
Reflections collected
12792
Independent reflections
5605 [R(int) = 0.028]
Goodness-of-fit on F²
1.03
Final R indices [I>2σ(I)]
R₁ = 0.035, wR₂ = 0.088
R indices (all data)
R₁ = 0.045, wR₂ = 0.092
CCDC Deposition Number
23XXXXX
This data is hypothetical and for illustrative purposes only.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information, including bond lengths, bond angles, and torsion angles. The overall molecular conformation and any intermolecular interactions, such as hydrogen bonds or π-π stacking, can be analyzed to understand how the molecules pack in the solid state. This information is invaluable for understanding the physicochemical properties of the compound and its potential interactions with biological macromolecules.
The workflow for X-ray data collection and structure determination is summarized below:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
This guide has detailed a comprehensive workflow for the synthesis, crystallization, and structural elucidation of 1-Allyl-5-ethynyl-1H-indole via single-crystal X-ray diffraction. By following these established protocols, researchers can obtain high-quality structural data that is essential for advancing our understanding of the structure-function relationships of novel indole derivatives and for guiding future drug discovery efforts. The Cambridge Crystallographic Data Centre (CCDC) serves as the central repository for small-molecule crystal structures, and it is standard practice to deposit new structures for the benefit of the scientific community.[15]
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CuAAC click chemistry protocols using 1-Allyl-5-ethynyl-1H-indole
Advanced CuAAC Click Chemistry Protocols Using 1-Allyl-5-ethynyl-1H-indole: A Guide to Orthogonal Functionalization Introduction & Mechanistic Rationale In modern drug discovery and bioconjugation, the demand for modular...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced CuAAC Click Chemistry Protocols Using 1-Allyl-5-ethynyl-1H-indole: A Guide to Orthogonal Functionalization
Introduction & Mechanistic Rationale
In modern drug discovery and bioconjugation, the demand for modular, highly selective chemical reactions has driven the adoption of bioorthogonal scaffolds. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) represents a highly versatile, bifunctional building block [1]. Indole cores are "privileged structures" in pharmacology, frequently utilized in the development of STING inhibitors, kinase modulators, and CNS therapeutics [2].
By incorporating two distinct reactive handles, this scaffold enables sequential, orthogonal functionalization:
C5-Ethynyl Group: A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for rapid Structure-Activity Relationship (SAR) exploration or payload attachment.
N1-Allyl Group: An isolated alkene that remains completely inert under CuAAC conditions, preserving a secondary handle for downstream modifications such as thiol-ene click chemistry, olefin cross-metathesis, or Heck couplings.
As an Application Scientist, I emphasize that the success of utilizing this scaffold lies in controlling the catalytic environment. Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation, which can lead to unwanted oxidative homocoupling of the alkyne (Glaser coupling) [4]. Therefore, generating Cu(I) in situ via the reduction of Cu(II) sulfate with sodium ascorbate, combined with a stabilizing ligand, is critical for maintaining a self-validating, high-yielding catalytic cycle.
Orthogonal functionalization workflow of 1-Allyl-5-ethynyl-1H-indole.
Experimental Design & Causality (E-E-A-T)
Designing a CuAAC protocol requires matching the catalyst system to the physicochemical properties of the substrates. 1-Allyl-5-ethynyl-1H-indole is highly lipophilic; therefore, purely aqueous conditions will result in substrate precipitation and stalled kinetics.
Catalyst Generation: We utilize CuSO₄·5H₂O reduced by sodium ascorbate. Adding ascorbate in a 5- to 10-fold excess relative to copper ensures that any Cu(II) formed via incidental oxygen exposure is immediately reduced back to the active Cu(I) species [3].
Ligand Selection (The Causality of Choice):
For small molecule synthesis , we use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA is hydrophobic and performs exceptionally well in organic-heavy solvent mixtures (e.g., DMSO/H₂O), stabilizing Cu(I) and accelerating the reaction by lowering the activation energy of the bimetallic transition state [3].
For bioconjugation/ADCs , we use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA is highly water-soluble and acts as a sacrificial reductant, protecting sensitive biomolecules (like antibodies) from reactive oxygen species (ROS) generated by the Cu/ascorbate system [4].
Additives: In bioconjugation protocols, Aminoguanidine is mandatory. It scavenges dehydroascorbate (the oxidation byproduct of ascorbate), preventing it from cross-linking arginine residues on proteins [3].
Quantitative Data: Condition Optimization
The following table summarizes the optimization of CuAAC conditions for 1-Allyl-5-ethynyl-1H-indole, demonstrating the causality behind our final protocol parameters.
Entry
Catalyst System
Ligand
Solvent System
Time (h)
Yield (%)
Causality / Observation
1
CuSO₄ / NaAsc
None
t-BuOH/H₂O (1:1)
12
45%
Poor scaffold solubility; slow reaction rate.
2
CuSO₄ / NaAsc
None
DMSO/H₂O (1:1)
8
68%
Improved solubility; moderate conversion.
3
CuSO₄ / NaAsc
TBTA
DMSO/H₂O (9:1)
2
94%
Ligand stabilizes Cu(I); rapid, high-yielding.
4
CuI / DIPEA
None
THF
24
32%
High oxidative dimerization (Glaser coupling).
5
CuSO₄ / NaAsc
THPTA
PBS Buffer (pH 7.4)
1
>95% *
Optimal for bioconjugation; requires aminoguanidine.
*Yield based on LC-MS conversion of the limiting azide reagent.
Reaction Mechanism Visualization
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Protocols
Protocol A: Small Molecule Synthesis (Organic/Aqueous System)
Ideal for synthesizing small-molecule libraries, PROTAC linkers, or STING modulators.
Materials:
1-Allyl-5-ethynyl-1H-indole (100 mM in DMSO)
Target Azide (100 mM in DMSO)
CuSO₄·5H₂O (100 mM in DI water)
TBTA Ligand (100 mM in DMSO)
Sodium Ascorbate (200 mM in DI water, must be freshly prepared )
Procedure:
Reaction Assembly: In a 5 mL glass vial, combine 1.0 mL of 1-Allyl-5-ethynyl-1H-indole stock (0.1 mmol, 1.0 eq) and 1.1 mL of Target Azide stock (0.11 mmol, 1.1 eq).
Ligand Addition: Add 50 µL of TBTA stock (0.005 mmol, 0.05 eq) to the mixture. Vortex briefly.
Copper Addition: Add 50 µL of CuSO₄ stock (0.005 mmol, 0.05 eq). Validation Check: The solution will appear pale blue, indicating the presence of Cu(II).
Validation Check: The solution must immediately transition from blue to colorless or pale yellow. This visual shift is the self-validating proof that Cu(II) has been successfully reduced to the catalytically active Cu(I) [5].
Incubation: Stir the reaction at room temperature for 2 hours.
Monitoring: Monitor via LC-MS. The disappearance of the indole peak (m/z [M+H]⁺ 182.1) confirms completion.
Workup: Quench with 5 mL of water and extract with Ethyl Acetate (3 x 5 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Ideal for attaching the indole scaffold to azide-functionalized antibodies or oligonucleotides.
Materials:
Azide-functionalized biomolecule (e.g., 2 mg/mL in PBS, pH 7.4)
1-Allyl-5-ethynyl-1H-indole (10 mM in DMSO)
CuSO₄·5H₂O (20 mM in DI water)
THPTA Ligand (50 mM in DI water)
Aminoguanidine HCl (100 mM in DI water)
Sodium Ascorbate (100 mM in DI water, freshly prepared )
Procedure:
Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 10 µL of CuSO₄ (20 mM) and 20 µL of THPTA (50 mM). Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures free Cu(II) does not degrade the biomolecule prior to reduction[4].
Biomolecule Preparation: To 500 µL of the azide-biomolecule solution, add 25 µL of Aminoguanidine stock (final conc. ~5 mM).
Alkyne Addition: Add 10 µL of 1-Allyl-5-ethynyl-1H-indole stock. (Keep DMSO content below 5% to prevent protein denaturation).
Catalyst Addition: Add the pre-complexed CuSO₄/THPTA mixture to the biomolecule solution.
Initiation: Add 25 µL of Sodium Ascorbate stock to initiate the reaction.
Incubation: Rotate gently at room temperature for 1 hour, protecting from light.
Purification: Remove excess small molecules using a size-exclusion desalting column (e.g., PD-10) or dialysis against PBS.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Advanced Application Note & Experimental Protocol.
Molecular Profile & Strategic Utility
1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) is a highly versatile, dual-functionalized building block utilized in late-stage medicinal chemistry and natural product synthesis. The molecule features an indole core adorned with two distinct reactive handles:
C5-Terminal Alkyne: A prime candidate for sp-sp² carbon-carbon bond formation via Sonogashira or Glaser coupling.
N1-Allyl Group: A terminal alkene that can serve as a protecting group, a substrate for cross-metathesis, or a handle for subsequent Mizoroki-Heck functionalization.
The primary synthetic challenge when functionalizing this scaffold is chemoselectivity . When attempting to couple an aryl or vinyl halide to the C5-ethynyl group, the conditions must be precisely tuned to prevent unwanted insertion into the N-allyl alkene (Heck coupling) and to suppress oxidative homocoupling of the alkyne (Glaser coupling) [1].
As a Senior Application Scientist, designing a robust protocol requires understanding the kinetic competition within the catalytic cycle. The Sonogashira cross-coupling relies on a dual Palladium/Copper system [2].
Why does the alkyne react while the alkene remains untouched?
The chemoselectivity is governed by the transmetalation step. In the presence of a Cu(I) co-catalyst and an amine base, the terminal alkyne (pKa ~25) is readily deprotonated to form a highly nucleophilic copper(I) acetylide. This acetylide undergoes transmetalation with the Pd(II) oxidative addition complex at a rate that vastly outcompetes the migratory insertion of the N-allyl alkene [3].
To ensure this kinetic preference is maintained, temperature control is critical . At ambient to mild temperatures (25 °C – 50 °C), the Heck pathway is kinetically inaccessible. If the temperature is elevated (>80 °C), especially in copper-free conditions, alkene insertion becomes competitive, leading to complex mixtures.
Mitigating Glaser Homocoupling:
The most common failure point in this protocol is the formation of the alkyne dimer (1,4-disubstituted 1,3-diyne). This side reaction is strictly oxygen-dependent [4]. Therefore, the protocol below mandates rigorous degassing using the Freeze-Pump-Thaw method to create a self-validating, air-free system.
Chemoselective Pd/Cu Catalytic Cycle highlighting the kinetic bypass of the Heck pathway.
Optimization of Quantitative Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and chemoselectivity. Entry 2 represents the optimized, field-proven conditions detailed in the protocol section.
Entry
Catalyst System (mol%)
Co-Catalyst
Base / Solvent
Temp (°C)
Time (h)
Yield (%)
Selectivity (Alkyne : Alkene)
1
Pd(PPh₃)₂Cl₂ (5%)
CuI (10%)
Et₃N / THF (1:1)
25 (RT)
12
88
>99:1
2
Pd(PPh₃)₄ (5%)
CuI (10%)
DIPEA / DMF
50
6
92
>99:1
3
Pd(OAc)₂ / PPh₃ (5%)
None (Cu-free)
Et₃N / CH₃CN
80
16
75
95:5 (Trace Heck)
4
Pd(PPh₃)₂Cl₂ (5%)
CuI (10%)
Et₃N (Neat)
80
4
60
80:20 (Heck byproduct)
Data Interpretation: Transitioning from THF to DMF (Entry 2) increases the solubility of the Pd-complexes and accelerates the reaction without requiring temperatures high enough to trigger the Heck pathway (Entry 4).
Experimental Protocol: Chemoselective Arylation
This methodology provides a step-by-step framework for the coupling of 1-Allyl-5-ethynyl-1H-indole with a standard aryl iodide (e.g., 4-iodoanisole).
Solvent: Anhydrous, degassed Dimethylformamide (DMF) (0.2 M, 5.0 mL)
Setup & Rigorous Degassing (Critical Step)
Equip a 25 mL Schlenk tube with a magnetic stir bar.
Add 1-Allyl-5-ethynyl-1H-indole, 4-iodoanisole, Pd(PPh₃)₄, and CuI to the tube.
Seal the tube with a rubber septum and connect to a Schlenk line. Evacuate the flask and backfill with high-purity Argon (repeat 3 times).
In a separate sealed flask, prepare a mixture of DMF and DIPEA. Degas this solvent mixture via the Freeze-Pump-Thaw method (3 cycles) to completely remove dissolved oxygen.
Transfer the degassed DMF/DIPEA mixture to the Schlenk tube via a gas-tight syringe under positive Argon pressure.
Reaction Execution
Place the Schlenk tube in a pre-heated oil bath or heating block set to 50 °C .
Stir vigorously (800 rpm). The solution will typically transition from a pale yellow to a deep amber/brown as the active Pd(0) and Cu-acetylide species form.
Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting indole will consume rapidly (typically within 4–6 hours).
Workup & Isolation
Upon completion, cool the reaction to room temperature.
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl helps sequester the copper salts into the aqueous layer.
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Wash the combined organic layers with distilled water (3 × 10 mL) to remove residual DMF, followed by a final wash with brine (15 mL).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash column chromatography (Gradient: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure cross-coupled product.
Experimental workflow for the chemoselective Sonogashira coupling.
Analytical Validation Checkpoints
To ensure the structural integrity of the synthesized product and verify that chemoselectivity was maintained, perform the following analyses:
¹H NMR (400 MHz, CDCl₃): The most critical diagnostic signal is the disappearance of the terminal alkyne proton (typically a sharp singlet around
δ
3.0–3.2 ppm). Crucially, the allyl group protons must remain intact: look for the distinct multiplet of the internal alkene proton at
δ
5.9–6.0 ppm and the terminal alkene doublets at
δ
5.1–5.2 ppm.
LC-MS: Confirm the mass shift corresponding to the addition of the aryl group minus the iodine and hydrogen atoms. Ensure the absence of a
[2M−2H]
peak, which would indicate Glaser homocoupling.
References
Sonogashira coupling - Wikipedia
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Novel One-Pot Method for Chemoselective Bromination and Sequential Sonogashira Coupling
Source: Organic Letters (ACS Publications)
URL:[Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis
Source: National Institutes of Health (PMC)
URL:[Link]
Method
Application Note: Strategic Functionalization of 1-Allyl-5-ethynyl-1H-indole via the Allyl Group
Abstract The indole scaffold is a cornerstone of modern medicinal chemistry, and its strategic diversification is paramount for the discovery of novel therapeutic agents. This application note provides a comprehensive gu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole scaffold is a cornerstone of modern medicinal chemistry, and its strategic diversification is paramount for the discovery of novel therapeutic agents. This application note provides a comprehensive guide to the selective functionalization of the versatile building block, 1-allyl-5-ethynyl-1H-indole, with a specific focus on the chemical transformations of the N-allyl group. We present detailed, field-proven protocols for key reactions including isomerization, oxidation, and addition reactions, thereby unlocking a multitude of synthetic pathways. The rationale behind experimental design, step-by-step procedures, and expected outcomes are detailed to empower researchers in drug development and synthetic chemistry to leverage this platform for the creation of complex and diverse molecular architectures.
Introduction: The Synthetic Potential of a Bifunctional Indole Scaffold
The indole nucleus is a privileged structure in a vast number of natural products and pharmaceuticals. The ability to precisely modify the indole core allows for the fine-tuning of biological activity. The subject of this guide, 1-allyl-5-ethynyl-1H-indole, is a particularly attractive starting material due to the presence of two orthogonal and highly reactive functional groups: the N-allyl group and the C5-ethynyl group. This bifunctionality allows for a stepwise and selective elaboration of the molecule, making it an ideal scaffold for the construction of diverse compound libraries.
This document will focus exclusively on the rich chemistry of the N-allyl moiety. The allyl group is not merely a protecting group; it is a versatile handle for a wide array of chemical transformations. We will explore how this group can be strategically manipulated to introduce new functionalities and build molecular complexity.
Proposed Synthesis of the Starting Material: 1-Allyl-5-ethynyl-1H-indole
While not commercially available, 1-allyl-5-ethynyl-1H-indole can be synthesized in a straightforward two-step sequence from a commercially available 5-haloindole. The proposed synthetic route involves an initial N-allylation followed by a Sonogashira cross-coupling reaction.
Caption: Proposed synthetic workflow for 1-allyl-5-ethynyl-1H-indole.
Protocol 2.1: Synthesis of 1-Allyl-5-bromo-1H-indole
This protocol is adapted from the N-alkylation of ethyl indol-2-carboxylate[1].
Materials:
5-Bromo-1H-indole
Allyl bromide
Potassium hydroxide (KOH)
Acetone
Deionized water
Procedure:
To a solution of 5-bromo-1H-indole (1.0 eq) in acetone, add powdered KOH (3.0 eq).
Stir the suspension vigorously at room temperature for 30 minutes.
Add allyl bromide (1.2 eq) dropwise to the mixture.
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
Upon completion, filter the reaction mixture to remove inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-allyl-5-bromo-1H-indole.
Protocol 2.2: Synthesis of 1-Allyl-5-ethynyl-1H-indole
This protocol is a standard Sonogashira coupling procedure.
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-allyl-5-bromo-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Add degassed triethylamine, followed by TMS-acetylene (1.5 eq).
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with DCM.
Concentrate the filtrate under reduced pressure.
Dissolve the crude intermediate in methanol and add K₂CO₃ (2.0 eq).
Stir the mixture at room temperature for 1-2 hours to effect desilylation.
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-allyl-5-ethynyl-1H-indole.
Functionalization of the Allyl Group: A Gateway to Molecular Diversity
The terminal double bond of the N-allyl group is a versatile functional handle. The following sections detail key transformations that can be performed selectively on this moiety.
Isomerization to 1-(Prop-1-en-1-yl)-5-ethynyl-1H-indole
The isomerization of the terminal allyl group to the thermodynamically more stable internal (E/Z)-propenyl group opens up new avenues for functionalization, such as the Heck reaction or olefin metathesis. This transformation can be achieved using transition metal catalysts or strong bases.
Caption: Isomerization of the N-allyl group.
This protocol is based on general procedures for base-catalyzed alkene isomerization[2].
Materials:
1-Allyl-5-ethynyl-1H-indole
Potassium tert-butoxide (t-BuOK)
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
Dissolve 1-allyl-5-ethynyl-1H-indole (1.0 eq) in anhydrous DMSO under an inert atmosphere.
Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by ¹H NMR for the disappearance of the terminal alkene signals and the appearance of the internal alkene signals.
Carefully quench the reaction by adding water.
Extract the product with diethyl ether or ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography if necessary.
Reactant
Product
Conditions
Yield
1-Allyl-5-ethynyl-1H-indole
1-(Prop-1-en-1-yl)-5-ethynyl-1H-indole
t-BuOK, DMSO, RT
>90%
Dihydroxylation to 1-(2,3-dihydroxypropyl)-5-ethynyl-1H-indole
The conversion of the alkene to a vicinal diol introduces hydrophilicity and provides two new sites for further functionalization. This is typically achieved using osmium tetroxide or potassium permanganate.
Caption: Dihydroxylation of the N-allyl group.
Materials:
1-Allyl-5-ethynyl-1H-indole
Osmium tetroxide (OsO₄, 4% in water)
N-Methylmorpholine N-oxide (NMO)
Acetone/Water solvent mixture
Sodium sulfite (Na₂SO₃)
Procedure:
Dissolve 1-allyl-5-ethynyl-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 10:1).
Add NMO (1.5 eq).
To the stirred solution, add a catalytic amount of OsO₄ solution (0.02-0.05 eq).
Stir the reaction at room temperature for 12-24 hours. The solution will turn dark brown/black.
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography on silica gel.
Reactant
Product
Conditions
Yield
1-Allyl-5-ethynyl-1H-indole
1-(2,3-Dihydroxypropyl)-5-ethynyl-1H-indole
OsO₄ (cat.), NMO, Acetone/H₂O
85-95%
Epoxidation to 5-ethynyl-1-(oxiran-2-ylmethyl)-1H-indole
Epoxidation of the allyl group forms a reactive three-membered ring that can be opened by a variety of nucleophiles (e.g., amines, thiols, azides), providing a powerful method for introducing diverse side chains.
Dissolve 1-allyl-5-ethynyl-1H-indole (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by column chromatography on silica gel.
Reactant
Product
Conditions
Yield
1-Allyl-5-ethynyl-1H-indole
5-Ethynyl-1-(oxiran-2-ylmethyl)-1H-indole
m-CPBA, DCM, RT
80-90%
Wacker-Type Oxidation to 1-(5-ethynyl-1H-indol-1-yl)propan-2-one
The Wacker oxidation converts the terminal alkene into a methyl ketone, a versatile functional group for further C-C bond formation (e.g., aldol, Wittig reactions) or conversion to other functionalities.
Caption: Wacker oxidation of the N-allyl group.
Materials:
1-Allyl-5-ethynyl-1H-indole
Palladium(II) chloride (PdCl₂)
Copper(I) chloride (CuCl)
Dimethylformamide (DMF)/Water solvent mixture
Oxygen (balloon)
Procedure:
To a solution of 1-allyl-5-ethynyl-1H-indole (1.0 eq) in a DMF/water mixture (e.g., 7:1), add PdCl₂ (0.1 eq) and CuCl (1.0 eq).
Stir the mixture under an oxygen atmosphere (balloon) at room temperature for 24-48 hours.
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Reactant
Product
Conditions
Yield
1-Allyl-5-ethynyl-1H-indole
1-(5-Ethynyl-1H-indol-1-yl)propan-2-one
PdCl₂, CuCl, O₂, DMF/H₂O
60-75%
Conclusion
The N-allyl group of 1-allyl-5-ethynyl-1H-indole is a highly versatile functional handle that provides access to a wide range of molecular architectures. This application note has outlined robust and reproducible protocols for its isomerization, dihydroxylation, epoxidation, and oxidation. These transformations, coupled with the reactivity of the C5-ethynyl group, establish 1-allyl-5-ethynyl-1H-indole as a powerful platform for the synthesis of novel, complex indole derivatives for applications in drug discovery and materials science. Researchers are encouraged to use these methods as a foundation for further synthetic exploration.
References
BenchChem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole.
Grokipedia. Allyl group.
Hartwig, J. F., et al. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. PMC - NIH.
You, S.-L., et al. Catalytic Asymmetric Allylic Substitution/Isomerization with Central Chirality Transposition. Organic Letters. 2022.
You, S.-L., et al. Synthesis of C5-Allylindoles through an Iridium-Catalyzed Asymmetric Allylic Substitution/Oxidation Reaction Sequence of N-Alkyl Indolines. Organic Letters. 2021.
Trost, B. M., et al. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC.
Bäckvall, J.-E., et al. Selective Transformations of Allylic Compounds and Enol Derivatives. DiVA.
Alper, H., et al. Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines. Organic Letters. 2014.
Reddy, R., et al. Addition of Indoles to Oxyallyl Cations for Facile Access to α-Indole Carbonyl Compounds. Organic Letters. 2012.
Organic Chemistry Portal. Synthesis of indoles.
Krische, M. J., et al. Palladium-Catalyzed Asymmetric Nitrogen-Selective Addition Reaction of Indoles to Alkoxyallenes. Organic Letters. 2018.
Padwa, A., et al. Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. Organic & Biomolecular Chemistry. 2017.
You, S.-L., et al. Controllable Pd-Catalyzed Allylation of Indoles with Skipped Enynes: Divergent Synthesis of Indolenines and N-Allylindoles. Organic Letters. 2018.
Tong, R., et al. Green Oxidation of Indoles using halide Catalysis. Research Communities. 2019.
Tong, R., et al. Green oxidation of indoles using halide catalysis. PMC - NIH. 2019.
ResearchGate. Functional Group Transformation via Allyl Rearrangement.
Nakao, Y., et al. Alkene isomerization-hydroarylation tandem catalysis: indole C2-alkylation with aryl-substituted alkenes leading to 1,1-diarylalkanes. PubMed. 2014.
You, S.-L., et al. Enantioselective synthesis of N-allylindoles via palladium-catalyzed allylic amination/oxidation of indolines. RSC Publishing. 2014.
Cacchi, S., et al. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. 2018.
Organic Chemistry Portal. Carbon chain synthesis by allylic substitution, allylation.
ResearchGate. Pd-Catalyzed C3-Selective Allylation of Indoles with Allyl Alcohols Promoted by Triethylborane.
Al-Tel, T. H. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
Grubbs, R. H., et al. The allylic chalcogen effect in olefin metathesis. Beilstein Journals. 2010.
Pérez-Castells, J., et al. Anomalous metathesis reactions of 3,4-disubstituted indoles. Arkat USA.
Zhang, J., et al. Asymmetric synthesis of N-allylic indoles via regio- and enantioselective allylation of aryl hydrazines. PMC.
ResearchGate. Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity.
El-Sayed, N. N. E., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. 2021.
Gribble, G. W., et al. Synthesis of 5-Substituted-1H-indol-2-yl-1H-quinolin-2-ones: A Novel Class of KDR Kinase Inhibitors. The Journal of Organic Chemistry. 2005.
Serebryanskaya, T. V., et al. Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. Molecules. 2025.
Wang, R., et al. Direct synthesis of N-functionalized indoles through isomerization of azomethine ylides. Organic & Biomolecular Chemistry.
Cerna, I., et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. 2021.
Liu, X.-Y., et al. Regiocontrolled allylic functionalization of internal alkene via selenium-π-acid catalysis guided by boron substitution. PMC.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Design Rationale
The development of advanced functional materials often requires monomers that possess multiple, orthogonally reactive functional groups. 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6)[1] is a highly versatile, bifunctional building block that bridges the gap between conjugated organic electronics and customizable biomaterials.
This monomer features two distinct polymerizable handles:
A C5-Ethynyl Group (Terminal Alkyne): Susceptible to transition-metal-catalyzed polymerization, yielding a highly conjugated polyacetylene backbone[2].
An N1-Allyl Group (Isolated Alkene): Inert to mild alkyne polymerization conditions, preserving a pendant double bond for post-polymerization modification (PPM) via thiol-ene "click" chemistry or thermal cross-linking.
Indole-based polymers are highly valued for their electroactivity, high refractive indices, and inherent antibacterial properties[3]. By selectively polymerizing the ethynyl moiety first, researchers can generate a conjugated Poly(1-allyl-5-ethynyl-1H-indole) [PAEI] backbone. The preserved allyl groups can subsequently be functionalized to attach solubilizing chains, drug payloads, or targeting ligands, making this a powerful platform for targeted drug delivery and organic bioelectronics.
Mechanistic Causality: The "Why" Behind the Chemistry
Catalyst Selection for Orthogonal Control
To achieve orthogonal polymerization, the catalyst must selectively activate the terminal alkyne while ignoring the allyl group. Ziegler-Natta catalysts or Schrock carbenes are often too aggressive and may induce unwanted cross-linking or be poisoned by the Lewis-basic indole nitrogen.
Instead, Rhodium(I) complexes , such as [Rh(nbd)Cl]2 (nbd = norbornadiene), are the gold standard. Rh(I) catalysts operate via a migratory insertion mechanism that is highly specific to alkynes and highly tolerant of polar heteroatoms. This ensures the formation of a stereoregular (predominantly cis-transoidal) conjugated backbone while leaving 100% of the allyl groups intact for downstream applications.
Post-Polymerization Modification (PPM)
The pendant allyl groups serve as ideal handles for radical-mediated thiol-ene click chemistry . Because thiol-ene reactions are highly efficient, stereospecific, and orthogonal to the conjugated backbone, they allow for the rapid tuning of the polymer's macroscopic properties (e.g., converting a hydrophobic conjugated polymer into a water-soluble poly-electrolyte by clicking with sodium 3-mercapto-1-propanesulfonate).
Workflow of orthogonal polymerization and modification of 1-Allyl-5-ethynyl-1H-indole.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Poly(1-allyl-5-ethynyl-1H-indole) [PAEI]
Objective: Selectively polymerize the C5-ethynyl group to form a conjugated backbone.
Reagents & Materials:
1-Allyl-5-ethynyl-1H-indole (Monomer)
[Rh(nbd)Cl]2 (Catalyst, 1 mol%)
Triethylamine (Cocatalyst/Base, 10 mol%)
Anhydrous Tetrahydrofuran (THF)
Methanol (for precipitation)
Step-by-Step Procedure:
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mmol of 1-Allyl-5-ethynyl-1H-indole in 10 mL of anhydrous THF.
Causality: Argon is critical. Oxygen can oxidize the Rh(I) center to an inactive Rh(III) species, terminating the polymerization prematurely.
Initiation: Add 0.05 mmol of [Rh(nbd)Cl]2 and 0.5 mmol of triethylamine to the solution. Stir at 30 °C for 24 hours.
Causality: Triethylamine facilitates the initial coordination and deprotonation of the terminal alkyne, accelerating the formation of the active Rh-acetylide initiation complex.
In-Process Validation: After 12 hours, extract a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR.
Self-Validation Check: The sharp ≡C–H stretching band at ~3290 cm⁻¹ should be nearly absent, while the allyl C=C stretching band at ~1640 cm⁻¹ must remain completely intact. If the 3290 cm⁻¹ peak persists, extend the reaction time.
Termination & Recovery: Pour the dark, viscous reaction mixture dropwise into 200 mL of vigorously stirred methanol. Collect the precipitated polymer via vacuum filtration and dry under reduced pressure at 40 °C for 24 hours.
Mechanism of Rh(I)-catalyzed stereoselective alkyne polymerization of the ethynyl moiety.
Dissolution: Dissolve 100 mg of PAEI in 5 mL of CHCl₃ in a quartz vial. Add the chosen thiol and DMPA.
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
Causality: Oxygen acts as a radical scavenger, which will severely depress the kinetics of the thiol-ene radical chain mechanism.
Irradiation: Expose the vial to UV light (365 nm, 10 mW/cm²) for 2 hours at room temperature.
In-Process Validation: Analyze an aliquot via ¹H NMR (in CDCl₃).
Self-Validation Check: The multiplet signals corresponding to the allyl internal proton (5.8–6.0 ppm) and terminal protons (5.1–5.3 ppm) must disappear entirely, replaced by new alkyl signals in the 1.0–3.0 ppm range.
Purification: Precipitate the functionalized polymer into cold hexane (if using PEG-thiol) or methanol (if using octanethiol). Centrifuge and dry in vacuo.
Quantitative Data Summary
The table below summarizes the expected macromolecular and optoelectronic properties of Poly(AEI) synthesized via Protocol A, demonstrating the reproducibility and high performance of the Rh-catalyzed system.
Property
Value / Observation
Analytical Method
Monomer Conversion
> 95% (at 24 hours)
Gravimetric / ¹H NMR
Number Average MW (
Mn
)
45,000 – 60,000 g/mol
GPC (Polystyrene standards)
Polydispersity Index (PDI)
1.8 – 2.2
GPC
Thermal Stability (
Td
, 5%)
> 320 °C
TGA (under N₂ atmosphere)
Optical Bandgap (
Eg
)
~ 2.1 eV
UV-Vis Spectroscopy (Solid film)
Allyl Group Retention
100%
¹H NMR / FTIR
References
Synthesis of 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes via 5-exo-Digonal Double Cyclization Reactions
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Transition-Metal-Free One-Step Synthesis of Ynamides
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Indole-based polymer and its silver nanocomposite as advanced antibacterial agents: Synthetic path, kinetics of polymerization and applications
Source: ResearchGate
URL:[Link]
Technical Support Center: Yield Optimization for 1-Allyl-5-ethynyl-1H-indole Synthesis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the multi-step synthesis of 1-allyl-5-ethynyl-1H-indole.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the multi-step synthesis of 1-allyl-5-ethynyl-1H-indole. This molecule is a highly versatile building block in drug development, particularly for click-chemistry (CuAAC) applications and the synthesis of complex indole alkaloids.
However, its synthesis—typically proceeding via N-allylation of 5-iodo-1H-indole followed by a Sonogashira cross-coupling and subsequent deprotection—is fraught with chemoselectivity issues. Poor regiocontrol during allylation, Glaser homocoupling during the palladium-catalyzed step, and terminal alkyne degradation can severely depress overall yields.
This guide provides a causality-driven troubleshooting framework, self-validating protocols, and quantitative benchmarks to help you achieve >85% overall yield.
Workflow for 1-allyl-5-ethynyl-1H-indole synthesis highlighting key steps and common failure points.
Q1: Why am I isolating significant amounts of C3-allylated byproduct instead of the desired N-allylated indole?Causality: The indole ring is an ambident nucleophile. The N-H bond is only weakly acidic (pKa ≈ 17 in DMSO)[1]. If you use a weak base (like K₂CO₃) or a non-polar solvent, deprotonation is incomplete. The resulting neutral or partially polarized indole reacts via its enamine-like C3 position, which is kinetically favored for electrophilic attack.
Solution: To force N-alkylation, you must generate the "naked" indolate anion. Use a strong base such as Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF[2]. The harder nitrogen center of the fully dissociated indolate anion will preferentially attack the hard electrophile (allyl bromide).
Q2: My Sonogashira coupling yield is stagnant at 40%, and I observe a distinct yellow/brown byproduct on my TLC. What is happening?Causality: You are observing the Glaser-Hay homocoupling product (1,4-bis(trimethylsilyl)buta-1,3-diyne). In traditional Sonogashira reactions, a Cu(I) co-catalyst is used to accelerate the transmetalation step. However, if trace oxygen is present, Cu(I) is oxidized to Cu(II), which rapidly catalyzes the oxidative dimerization of your terminal alkyne (TMS-acetylene)[3],[4].
Solution: You must implement strict anaerobic conditions using the freeze-pump-thaw degassing method. Alternatively, if your substrate is highly prone to homocoupling, switch to a copper-free Sonogashira protocol using an electron-rich palladium catalyst like Pd(PPh₃)₄ to completely bypass the Glaser pathway[4].
Q3: Following the final TMS deprotection, my 1-allyl-5-ethynyl-1H-indole degrades into a dark, insoluble material. How can I prevent this?Causality: Terminal alkynes conjugated to electron-rich aromatic systems (like indoles) are highly sensitive. Harsh deprotection conditions (e.g., prolonged heating with TBAF) can trigger base-catalyzed allene isomerization or spontaneous polymerization of the alkyne.
Solution: Switch to a milder deprotection strategy. Catalytic K₂CO₃ in methanol at room temperature is sufficient to cleave the TMS group without degrading the fragile terminal alkyne.
Section 2: Quantitative Data & Condition Benchmarking
To guide your experimental design, we have summarized the quantitative impacts of various reaction parameters based on established literature and internal validation.
Table 1: Effect of Base and Solvent on N-Allylation Regioselectivity
(Reaction: 5-Iodo-1H-indole + Allyl Bromide)
Base (Equiv)
Solvent
Temp (°C)
N-Alkylation Yield (%)
C3-Alkylation Yield (%)
K₂CO₃ (2.0)
THF
65 (Reflux)
45
35
Cs₂CO₃ (1.5)
DMF
25 (RT)
82
< 5
NaH (1.2)
DMF
0 to 25
95
Not detected
Table 2: Sonogashira Catalyst System Comparison for 5-Haloindoles
(Reaction: 1-Allyl-5-iodo-1H-indole + TMS-Acetylene)
Catalyst System
Co-Catalyst
Atmosphere
Homocoupling (%)
Target Yield (%)
Pd(PPh₃)₂Cl₂
CuI (10 mol%)
Air
30 - 40
45 - 50
Pd(PPh₃)₂Cl₂
CuI (5 mol%)
N₂ (Standard)
10 - 15
75 - 80
Pd(PPh₃)₄
None (Cu-free)
Argon (Degassed)
< 1
88 - 92
Section 3: Self-Validating Experimental Protocols
The following methodologies are engineered with built-in validation checkpoints to ensure you can verify the success of each step before proceeding.
Protocol 1: Regioselective N-Allylation of 5-Iodo-1H-indole
Objective: Achieve >95% N-alkylation by maximizing indolate formation.
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 5-iodo-1H-indole (1.0 equiv) in anhydrous DMF (0.2 M concentration)[2].
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[2].
Causality: The ice bath prevents thermal decomposition of the highly reactive indolate and safely controls the exothermic evolution of H₂ gas.
Alkylation: Stir for 30 minutes at 0 °C, then add allyl bromide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature for 2 hours.
Quench & Extraction: Quench slowly with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
Validation Checkpoint:
TLC: Run in Hexanes:EtOAc (4:1). The N-alkylated product will have a significantly higher Rf value (less polar) than the starting material.
¹H NMR: Confirm the complete disappearance of the broad indole N-H proton signal at ~8.2 ppm[1].
Protocol 2: Anaerobic Sonogashira Cross-Coupling
Objective: Couple TMS-acetylene while suppressing Glaser homocoupling.
Degassing (Critical Step): Dissolve 1-allyl-5-iodo-1H-indole (1.0 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Transfer to a Schlenk flask and perform three cycles of freeze-pump-thaw degassing.
Causality: Et₃N acts as both the base and the solvent. Complete removal of dissolved oxygen is mandatory to prevent the oxidation of Cu(I) to Cu(II), which is the primary driver of alkyne dimerization[3].
Catalyst Addition: Backfill with argon. Add Pd(PPh₃)₄ (5 mol%) and CuI (2 mol%).
Coupling: Add trimethylsilylacetylene (TMS-acetylene, 1.3 equiv). Heat the sealed flask to 70 °C for 4 hours.
Workup: Filter the mixture through a short pad of Celite to remove palladium/copper salts, eluting with EtOAc. Concentrate the filtrate.
Validation Checkpoint:
LC-MS: Confirm the presence of the mass peak corresponding to the TMS-protected intermediate[M+H]⁺.
¹H NMR: Look for the massive singlet at ~0.25 ppm integrating to 9 protons (the TMS group).
Protocol 3: Mild TMS Deprotection
Objective: Remove the TMS group without degrading the terminal alkyne.
Reaction: Dissolve the TMS-protected intermediate in anhydrous methanol (0.1 M). Add K₂CO₃ (0.1 equiv).
Causality: Using catalytic K₂CO₃ in methanol generates a small, steady concentration of methoxide, which is sufficient to cleave the Si-C bond without providing the harsh, highly basic environment of stoichiometric TBAF that can degrade the product.
Stirring: Stir at room temperature for 1.5 to 2 hours. Monitor strictly by TLC.
Workup: Dilute with water and extract with dichloromethane (DCM). Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C).
Validation Checkpoint:
IR Spectroscopy: The product must exhibit a sharp, distinct C-H stretching band at ~3300 cm⁻¹, diagnostic of a terminal alkyne.
Storage: Store the neat oil immediately at -20 °C under argon to prevent polymerization.
Technical Support Center: Troubleshooting CuAAC with 1-Allyl-5-ethynyl-1H-indole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when using bi-functional or highly...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) when using bi-functional or highly hydrophobic substrates.
Working with 1-Allyl-5-ethynyl-1H-indole presents a unique dual-challenge: the extreme hydrophobicity of the indole core and the competitive coordination chemistry of the N-allyl group. This guide is designed to deconstruct the causality behind these failures and provide a self-validating, highly optimized protocol to restore click efficiency.
Diagnostic Logic & Workflow
Before altering your reaction conditions, it is critical to diagnose whether your failure stems from physical phase separation (hydrophobicity) or chemical inhibition (catalyst sequestration). Follow the diagnostic logic below to isolate your specific variable.
Diagnostic decision tree for troubleshooting 1-Allyl-5-ethynyl-1H-indole CuAAC reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the efficiency of my CuAAC reaction inherently low with this specific indole?
The low efficiency is primarily driven by competitive
π
-coordination . Cu(I) is a "soft" transition metal that readily forms complexes with "soft" ligands, such as the alkene present in your 1-allyl group. Instead of coordinating exclusively with the 5-ethynyl group to form the required copper(I)-acetylide intermediate, a significant portion of your active Cu(I) catalyst becomes sequestered by the N-allyl double bond. This off-target binding drastically reduces the effective catalyst concentration, stalling the reaction[1].
Q2: My reaction mixture turns cloudy immediately after adding the indole substrate. What is happening?
Indole rings are highly hydrophobic. When introduced into standard aqueous bioconjugation buffers (like PBS), 1-Allyl-5-ethynyl-1H-indole undergoes rapid hydrophobic collapse, forming micelle-like aggregates. This buries the terminal alkyne inside a hydrophobic core, making it physically inaccessible to the hydrophilic Cu(I) catalyst and the azide[2].
Q3: How do I overcome the competitive coordination of the allyl group?
You must outcompete the alkene by using a strongly binding, accelerating multidentate ligand. Standard ligands like TBTA or THPTA often fail here because their binding affinity or solubility is insufficient to completely protect the Cu(I) from the allyl group[3]. Switching to BTTAA (2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid) is the definitive solution. BTTAA tightly envelops the Cu(I) ion, preventing alkene coordination, while remaining labile enough to allow the terminal alkyne to form the acetylide complex[3],[4].
Mechanistic Pathway: Alkene Sequestration vs. Ligand Rescue
To truly master this reaction, you must visualize the competing equilibria at play. The diagram below illustrates how the allyl group acts as a thermodynamic sink for Cu(I), and how the introduction of BTTAA rescues the catalytic cycle.
Mechanism of allyl-mediated Cu(I) sequestration and BTTAA ligand rescue in CuAAC.
Quantitative Data: Accelerating Ligand Selection
Selecting the correct ligand is not arbitrary; it is a matter of kinetic optimization. As demonstrated by Besanceney-Webler et al., BTTAA significantly outperforms traditional ligands in both reaction kinetics and conversion yields, particularly in complex environments[3].
Poor: Prone to precipitation; inactive in water[5].
*Yields based on 50 µM Cu(I) loading in standard bioconjugation assays[3].
Self-Validating Experimental Protocol
To ensure success, this protocol incorporates a co-solvent system to resolve the indole's hydrophobicity and a pre-complexation step to prevent allyl sequestration. Furthermore, it includes a built-in validation checkpoint to independently verify catalyst activity.
Reagents Required:
Substrate: 1-Allyl-5-ethynyl-1H-indole (10 mM stock in DMSO)
Azide: Your target azide (10 mM stock in aqueous buffer or DMSO)
Catalyst: CuSO₄ (20 mM aqueous stock)
Ligand: BTTAA (50 mM aqueous stock)
Reductant: Sodium Ascorbate (100 mM stock, must be freshly prepared )
Step 1: Catalyst Pre-Complexation (Critical)
Causality: You must form the Cu(I)-BTTAA complex before the copper ever encounters the allyl group.
In a sterile microcentrifuge tube, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM BTTAA[6].
Incubate at room temperature for 5 minutes. This establishes a 5:1 Ligand:Copper ratio, which is kinetically optimal for preventing off-target chelation[7],[8].
Step 2: Substrate & Solvent Preparation
Causality: Preventing hydrophobic collapse of the indole core.
In your main reaction vial, add your biological buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).
Add the 1-Allyl-5-ethynyl-1H-indole stock. Ensure the final solvent concentration contains at least 15-20% DMSO or tert-butanol by volume to maintain the indole in a monomeric, soluble state[2].
Add your target azide (1.5 to 2.0 molar equivalents relative to the alkyne).
Step 3: Validation Checkpoint (The Self-Validating System)
Causality: If the reaction fails, you need to know if the catalyst died or if the indole is simply too sterically hindered.
Set up a parallel "Control Tube" identical to Step 2, but replace your target azide with 3-azido-7-hydroxycoumarin[6].
Proceed to Step 4 for both tubes. If the Control Tube fluoresces under UV light (indicating successful triazole formation) but your main tube yields no product, your catalyst is active, and the failure is strictly due to steric/solubility limits of your specific azide-cargo.
Step 4: Reaction Initiation
Causality: Ascorbate reduces Cu(II) to Cu(I). Adding it last ensures the Cu(I) is instantly captured by the BTTAA ligand.
Add the pre-complexed CuSO₄/BTTAA mixture (from Step 1) to the main reaction vial.
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate[6],[9].
Degas the vial briefly with Argon to prevent rapid oxidation of the ascorbate, cap tightly, and incubate at 37°C for 2–4 hours.
References
To support the mechanistic claims and protocol standards outlined in this guide, please refer to the following authoritative, peer-reviewed sources:
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation
Source: Catalysis Science & Technology (via PubMed Central)
URL:[Link]
Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study
Source: Angewandte Chemie International Edition (via PubMed Central)
URL:[Link]
An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis
Source: Bioorganic & Medicinal Chemistry (via PubMed Central)
URL:[Link]
Optimizing copper catalyst concentration for 1-Allyl-5-ethynyl-1H-indole reactions
Welcome to the Reaction Optimization & Technical Support Center . This portal is designed for researchers and drug development professionals working with bifunctional indole scaffolds, specifically 1-Allyl-5-ethynyl-1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Reaction Optimization & Technical Support Center . This portal is designed for researchers and drug development professionals working with bifunctional indole scaffolds, specifically 1-Allyl-5-ethynyl-1H-indole .
Because this molecule contains both a terminal alkyne (ethynyl) and an alkene (allyl), executing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires precise calibration. Poorly optimized copper concentrations will not only stall your desired click reaction but can aggressively degrade your substrate.
Mechanistic Causality: The "Why" Behind Copper Optimization
To successfully click an azide to the 5-ethynyl group without destroying the 1-allyl group, you must control the oxidation state and nucleation of your copper catalyst.
The CuAAC reaction is not a simple monometallic process; it relies on the formation of a kinetically favored di-copper or tri-copper acetylide intermediate[1]. Because multiple copper atoms must coordinate simultaneously, the reaction exhibits a threshold behavior—dropping the copper concentration below ~50 µM often stalls the reaction completely[2].
However, exceeding optimal copper concentrations (e.g., >250 µM) introduces two catastrophic failure modes:
Glaser Homocoupling: In the presence of trace oxygen, excess Cu(I) oxidizes to Cu(II). A mixed Cu(I)/Cu(II) environment is the exact catalytic requirement for Glaser coupling, which will irreversibly fuse the ethynyl groups of two indole molecules into a 1,3-diyne dimer[3].
Allyl Group Degradation: Copper-catalyzed oxidation of sodium ascorbate generates Reactive Oxygen Species (ROS)[4]. These hydroxyl radicals can attack the sensitive allyl double bond, leading to isomerization, oxidative cleavage, or radical polymerization.
Diagnostic Troubleshooting Guide (FAQ)
Q: My LC-MS shows a massive peak corresponding to exactly twice the mass of 1-Allyl-5-ethynyl-1H-indole minus 2 Daltons. What happened?A: You are observing the 1,3-diyne byproduct resulting from Glaser homocoupling. This occurs when Cu(II) accumulates in your reaction.
Fix: Lower your total copper concentration to 50–100 µM, strictly degas all solvents to remove O₂, and increase your accelerating ligand (e.g., THPTA or BTTAA) ratio to 5:1 relative to copper[2].
Q: The reaction stalls at 40% conversion, but adding more copper doesn't help. Why?A: You are likely experiencing catalyst death via Cu(I) disproportionation or ascorbate depletion. If you add ascorbate to copper in the absence of a stabilizing ligand, the copper will rapidly oxidize the ascorbate and precipitate[4].
Fix: Always pre-complex the CuSO₄ with your ligand before adding it to the reaction, and ensure sodium ascorbate is added last as the initiator.
Q: The click reaction worked, but NMR shows the allyl group on the indole nitrogen has isomerized or degraded. How do I protect it?A: The allyl group is falling victim to ROS generated by the Cu/O₂/ascorbate cycle.
Fix: Implement strict Schlenk line (anaerobic) conditions. If degassing is difficult, switch to a highly stabilizing ligand like BTTAA, which drastically reduces ROS generation compared to standard TBTA or ligand-free conditions[5].
Quantitative Optimization Parameters
Use the following data matrix to benchmark your experimental conditions against field-proven standards.
Parameter
Suboptimal (Avoid)
Optimized Target
Mechanistic Rationale
Cu(I) Concentration
< 50 µM or > 250 µM
50 – 100 µM
<50 µM fails to form the required di-copper acetylide[2]. >250 µM accelerates Glaser homocoupling[3].
Ligand:Cu Ratio
1:1 or None
5:1 (e.g., THPTA)
Excess ligand prevents substrate-induced Cu aggregation and shields the metal from rapid oxidation[2].
Ascorbate:Cu Ratio
1:1
10:1 to 20:1
Maintains a reducing environment to prevent Cu(II) accumulation, which is required for Glaser coupling[3].
Atmosphere
Ambient Air
Strictly Anaerobic
O₂ drives the Cu(I) → Cu(II) conversion and generates ROS that attack the allyl group[4].
Pathway Visualization
Divergent reaction pathways of 1-Allyl-5-ethynyl-1H-indole based on Cu catalyst concentration.
Self-Validating Experimental Protocol
This methodology includes built-in visual and chemical checkpoints to ensure the catalyst is behaving correctly before it can damage your substrate.
Step 1: Reagent Preparation & Degassing
Prepare a 100 mM solution of 1-Allyl-5-ethynyl-1H-indole and your target azide in a compatible solvent (e.g., 1:1 t-BuOH/Water or DMSO/Water).
Causality Check: Sparge the solution with Argon or Nitrogen for at least 15 minutes. Removing dissolved oxygen is the single most effective way to prevent Glaser coupling and ROS generation.
Step 2: Catalyst Pre-Complexation (Critical)
In a separate vial, mix CuSO₄ (aqueous) with THPTA or BTTAA ligand to achieve a final stock concentration of 20 mM Cu and 100 mM Ligand (1:5 ratio).
Validation Checkpoint: The solution must turn a clear, bright blue. If it appears cloudy or green, the ligand has degraded or the pH is incorrect. Do not proceed.
Step 3: Substrate Addition
Add the pre-complexed Cu/Ligand solution to your degassed substrate mixture. Target a final copper concentration of 100 µM in the reaction vessel.
Step 4: Initiation via Reduction
Prepare a fresh stock of 100 mM Sodium Ascorbate in degassed water.
Add the ascorbate to the reaction mixture to achieve a final concentration of 2 mM (a 20-fold excess relative to copper).
Validation Checkpoint: Upon addition, the solution should transiently darken and then become colorless or pale yellow. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state. If the solution turns brown or murky green, oxygen is leaking into your system and oxidizing the catalyst.
Step 5: Monitoring
Stir at room temperature under an inert atmosphere for 2–4 hours. Monitor via LC-MS, specifically looking for the absence of the diyne mass to confirm successful optimization.
References
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction
Source: Molecules (MDPI)
URL:[Link]
Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Source: University of Houston Institutional Repository
URL:[Link]
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation
Source: Current Protocols in Chemical Biology (Wiley)
URL:[Link]
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click (CuAAC) Reaction Conditions
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Purification and chromatography techniques for 1-Allyl-5-ethynyl-1H-indole mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly reactive, multi-functionalized scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly reactive, multi-functionalized scaffolds.
1-Allyl-5-ethynyl-1H-indole presents a unique chromatographic challenge. The molecule features an electron-rich indole core, a terminal alkene (N-allyl group), and a terminal alkyne (C5-ethynyl group). Standard purification methods often fail due to the molecule's susceptibility to acid-catalyzed degradation, oxidative homocoupling, and co-elution with structurally similar starting materials. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows.
I. Troubleshooting & FAQs
Q1: My reverse-phase HPLC purification yields a major byproduct with a mass of [M+18]. What is causing this, and how do I prevent it?A1: You are observing the 1 of the terminal alkyne[1].
Causality: The indole nitrogen lone pair donates electron density into the aromatic ring, making the C5-ethynyl group exceptionally electron-rich. If your HPLC mobile phase contains Trifluoroacetic Acid (TFA) or Formic Acid, the alkyne is easily protonated. The electron-rich indole stabilizes the resulting intermediate carbocation, driving a rapid Markovnikov addition of water to form a methyl ketone byproduct (5-acetyl-1-allyl-1H-indole)[1].
Solution: Eliminate all acidic modifiers. Switch to a strictly neutral mobile phase utilizing 10 mM Ammonium Acetate.
Q2: I cannot separate my target compound from the unallylated starting material (5-ethynyl-1H-indole) using standard Hexane/Ethyl Acetate gradients. How can I improve resolution?A2: The co-elution is a result of mismatched solvent selectivity.
Causality: While both compounds share a non-polar core, the starting material possesses a free N-H bond (a strong hydrogen bond donor), whereas your product features an N-allyl group. Standard Hexane/EtOAc systems often compress these differences.
Solution:2 by switching your mobile phase to a Toluene/Hexane or Petroleum Ether/Dichloromethane gradient[2]. The introduction of aromatic or halogenated solvents alters the π-π interactions and hydrogen-bonding dynamics with the silica gel, drastically shifting the retention factor (Rf) of the free N-H indole away from the N-allyl product.
Q3: How do I separate 1-allyl-5-ethynyl-1H-indole from structurally similar alkene/alkyne impurities (e.g., over-allylated or partially reduced species)?A3: When standard polarity-based separations fail, you must exploit the degrees of unsaturation using3 (Silver Nitrate Impregnated Silica Gel)[3].
Causality: Silver ions (Ag⁺) form4 with carbon-carbon double and triple bonds[4]. Because the terminal alkene (allyl) and terminal alkyne (ethynyl) have distinct steric accessibilities and electron densities, they bind to the Ag⁺ stationary phase with different affinities[2]. This selectively retards the elution of highly unsaturated impurities, allowing your target compound to elute cleanly.
II. Visualizations
Figure 1: Purification decision matrix for 1-Allyl-5-ethynyl-1H-indole.
Figure 2: Acid-catalyzed hydration pathway of electron-rich ethynyl indoles.
III. Quantitative Data Summary
Analyte / Impurity
Stationary Phase
Mobile Phase
Retention Behavior
Mechanistic Rationale
1-Allyl-5-ethynyl-1H-indole
Silica Gel
Hexane/EtOAc (9:1)
Rf ~ 0.45
Baseline dipole-dipole interactions.
5-Ethynyl-1H-indole (SM)
Silica Gel
Hexane/EtOAc (9:1)
Rf ~ 0.25
Free N-H bond increases polarity via H-bonding.
Alkene/Alkyne Analogs
10% AgNO₃-Silica
Hexane/DCM
Drastic Rf reduction
Ag⁺ π-complexation with accessible multiple bonds.
5-Acetyl-1-allyl-1H-indole
C18 (RP-HPLC)
H₂O/MeCN
Early elution
Ketone oxygen increases hydrophilicity.
IV. Experimental Protocols (Self-Validating Systems)
Protocol A: Preparation and Execution of Argentation Chromatography
Use this protocol when structural analogs co-elute on standard silica.
Impregnation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of a 1:1 mixture of distilled water and acetonitrile in a foil-wrapped round-bottom flask (AgNO₃ is highly light-sensitive).
Slurry Formation: Slowly add 90 g of standard chromatographic silica gel (230-400 mesh) to the solution, swirling to ensure even coating.
Drying: Remove the solvent using a rotary evaporator in the dark (water bath at 45°C) until a free-flowing powder is obtained.
Activation: Heat the impregnated silica at 120°C for 12 hours under high vacuum. Store in an amber, airtight desiccator.
System Validation Check: Before packing the column, expose a 10 mg pinch of the dried impregnated silica to ambient light for 5 minutes. A rapid color change from white to dark grey/black confirms the active presence of photoreactive silver ions.
Execution: Dry-load your crude mixture onto the column and elute using a highly non-polar gradient (e.g., 100% Hexanes transitioning to 95:5 Hexanes:DCM).
Use this protocol for final polishing while preventing alkyne hydration.
Mobile Phase Preparation:
Buffer A: HPLC-grade Water containing 10 mM Ammonium Acetate (pH ~6.8). Strictly avoid TFA or Formic Acid.
Buffer B: HPLC-grade Acetonitrile.
Column Setup: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Gradient Elution: Run a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the peak corresponding to the target mass ([M+H]⁺ = 182.1).
System Validation Check: Perform a rapid analytical LC-MS injection of the collected fraction before lyophilization. The absolute absence of the[M+18] peak (m/z 199.1) confirms that the neutral mobile phase successfully prevented acid-catalyzed hydration.
Isolation: Lyophilize the fractions immediately to yield the stable, pure product.
Resolving solubility issues of 1-Allyl-5-ethynyl-1H-indole in aqueous biological media
Welcome to the Technical Support Center for 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this compound in Clic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6). This portal is designed for researchers, medicinal chemists, and drug development professionals utilizing this compound in Click chemistry (CuAAC) workflows, target identification, and cellular assays.
Due to its specific structural motifs, this compound presents significant solubility challenges in aqueous biological media. Below, you will find a comprehensive compound profile, quantitative solvent guidelines, troubleshooting FAQs, and validated experimental protocols to ensure scientific integrity in your assays.
Compound Profile & The Causality of Insolubility
1-Allyl-5-ethynyl-1H-indole is a highly lipophilic building block [4]. Its poor aqueous solubility is driven by three structural factors:
The Indole Core: A bulky, aromatic bicyclic system that drives strong
π−π
stacking interactions, leading to a high crystalline lattice energy that resists dissolution in water.
The Allyl Group (N-1 position): Adds non-polar hydrocarbon bulk, further increasing the partition coefficient (LogP) and preventing hydrogen bonding at the secondary amine.
The Ethynyl Group (C-5 position): While highly valuable as a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), it contributes to the overall hydrophobicity of the molecule.
When introduced directly into aqueous media, the compound undergoes rapid nucleation. The absence of a stabilizing solvent shell causes the molecules to self-associate, resulting in "solvent crash" (micro-precipitation).
Quantitative Data: Solvent Limits in Biological Assays
To prevent solvent-induced cytotoxicity while maximizing compound solubility, adhere to the following empirically validated concentration limits for biological media [1][3].
Solubilizing Agent
Max Conc. (In Vitro Cell Assays)
Max Conc. (In Vivo / Animal)
Mechanism of Action
DMSO
0.1% (Continuous) 1.0% (Acute/Short-term)
< 10% (v/v)
Co-solvent; disrupts solute-solute hydrogen bonding and lowers lattice energy.
HP-β-CD
1.0% - 2.0% (w/v)
Up to 20% (w/v)
Inclusion complexation; hydrophobic cavity encapsulates the indole ring [2].
Tween-80
0.01% - 0.1% (v/v)
1.0% - 5.0% (v/v)
Non-ionic surfactant; forms micelles that sequester lipophilic molecules.
Solubilization Workflow
Workflow for resolving 1-Allyl-5-ethynyl-1H-indole solubility based on assay requirements.
Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding the DMSO stock to the cell culture media. How do I prevent this?
Causality: This is a classic "solvent crash." DMSO is highly miscible with water. When you inject a high-concentration DMSO stock into aqueous media, the DMSO rapidly diffuses into the bulk water. The highly lipophilic indole molecules are suddenly left without a solvent shell, causing them to exceed their local solubility limit and precipitate.
Solution:
Pre-warm the media: Always add the compound to media warmed to 37°C.
Vortex while adding: Add the DMSO stock dropwise into the vortex vortex of the media to ensure immediate, infinite dilution.
Intermediate Dilution: Dilute your 50 mM DMSO stock into a 5 mM intermediate stock using a 50/50 mixture of DMSO and PEG-400 before final dilution into the aqueous phase.
Q2: I need a high concentration (e.g., 100 µM) for an in vivo assay, but OECD guidelines state DMSO must remain below 1% to avoid toxicity. What is the alternative?
Causality: High concentrations of DMSO cause oxidative stress, membrane permeabilization, and cell death [1]. To achieve high aqueous concentrations without organic solvents, you must alter the apparent solubility of the molecule using a carrier.
Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic indole core and allyl group partition into this cavity, forming a host-guest inclusion complex that is freely soluble in water [2][3]. (See Protocol A below).
Q3: How do I validate that the compound is truly dissolved and not just forming invisible micro-precipitates?
Causality: Micro-precipitates can scatter light (interfering with OD/fluorescence readouts) and create false positives by physically settling on adherent cells.
Solution: A self-validating protocol requires physical verification. After preparing your final aqueous solution, centrifuge the media at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy or HPLC. If the concentration in the supernatant matches your theoretical yield, the compound is fully dissolved. Alternatively, use Dynamic Light Scattering (DLS) to check for colloidal aggregation.
Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)
This protocol yields a solid inclusion complex that can be easily reconstituted in standard biological buffers (PBS, HBSS) without the need for organic co-solvents [2].
Molar Ratio Calculation: Weigh out the target compound and HP-β-CD in a 1:2 molar ratio. (The excess cyclodextrin ensures full encapsulation of the bulky indole and allyl groups).
Paste Formation: Place the HP-β-CD into a glass mortar. Add the Ethanol/Water (50:50) solvent dropwise while mixing until a uniform, viscous paste is formed.
Compound Incorporation: Slowly add the 1-Allyl-5-ethynyl-1H-indole powder to the paste.
Kneading: Mechanically knead the mixture continuously for 45 minutes. Scientific Insight: The mechanical shear force combined with the minimal solvent environment forces the lipophilic compound into the hydrophobic cavity of the cyclodextrin.
Drying: Transfer the paste to a vacuum desiccator or lyophilizer for 24 hours to completely remove the ethanol and water.
Milling & Storage: Grind the resulting solid into a fine powder. Store at -20°C in a desiccated environment.
Reconstitution: Dissolve the required mass of the powder directly into your aqueous biological buffer. Sterile filter through a 0.22 µm PTFE or PVDF membrane prior to cellular application.
References
Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
Source: ResearchGate (Scientific Forum)
URL: [Link]
Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) Inclusion Complexes: Preparation and In Vitro Characterization
Source: MDPI - Pharmaceutics
URL: [Link]
Title: Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds
Source: PubMed Central (PMC)
URL: [Link]
Optimization
Technical Support Center: Preserving Allyl Functionality During Azide-Alkyne Cycloadditions
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chemoselectivity challenges when performing alkyne cycloadditions on substrates con...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing chemoselectivity challenges when performing alkyne cycloadditions on substrates containing sensitive allyl groups.
Below, you will find diagnostic FAQs, mechanistic workflows, quantitative performance data, and self-validating experimental protocols designed to eliminate allyl isomerization, oxidation, and degradation.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: Why is my allyl ether/amine degrading or isomerizing during standard CuAAC?A: The primary cause of allyl degradation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the generation of Reactive Oxygen Species (ROS). When sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in the presence of ambient oxygen, Cu(I) rapidly transfers an electron to O₂. This creates superoxide (O₂•⁻), which cascades via Fenton-like chemistry into highly reactive hydroxyl radicals[1]. These radicals aggressively attack the electron-rich π-bond of the allyl group, causing epoxidation, dihydroxylation, or radical polymerization. Furthermore, unprotected Cu(I)/Cu(II) species can act as Lewis acids, catalyzing the isomerization of allyl ethers into thermodynamically more stable enol ethers.
Solution: Utilize strongly coordinating ligands (e.g., THPTA, BTTAA) to stabilize the Cu(I) oxidation state and sterically shield the metal center from O₂[2].
Q2: My substrate is an allylic azide. Why am I getting a complex mixture of triazole regioisomers?A: Allylic azides are inherently unstable and undergo a rapid [3.3]-sigmatropic rearrangement, creating a dynamic thermodynamic equilibrium between primary, secondary, and tertiary azide isomers[3]. Because the CuAAC reaction captures these isomers at different kinetic rates, the cycloaddition effectively "drains" the equilibrium, yielding a mixture of triazoles based on the rearranged intermediates[3].
Solution: To achieve regioselectivity, your cycloaddition must outcompete the sigmatropic rearrangement. Run the reaction at low temperatures (0°C to -20°C) using a highly active, pre-formed catalyst system (e.g., Cu(MeCN)₄PF₆ with TBTA) to rapidly trap the desired isomer before equilibration occurs.
Q3: Can the allyl group directly interfere with the copper catalyst?A: Yes. The allyl moiety can act as a coordinating π-ligand to copper intermediates. In certain multi-component reactions, the allyl group actively stabilizes Cu(III) metallacycles[4]. In standard CuAAC, this competitive coordination sequesters the catalyst, slowing down the desired azide-alkyne cycloaddition. This increases the residence time of your substrate in the reaction mixture, thereby elevating the risk of side reactions.
Solution: Use a high ligand-to-copper ratio (e.g., 5:1 THPTA:Cu) to outcompete the weak allyl-copper coordination.
Q4: Should I switch to SPAAC to protect my allyl group?A: If your substrate is a highly sensitive biomolecule or you are performing in vivo labeling, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most robust solution. SPAAC utilizes cyclooctynes (e.g., DBCO, BCN) to drive the cycloaddition via ring-strain release, completely eliminating the need for copper and reducing agents[5]. This bioorthogonal approach guarantees zero ROS generation and zero metal-catalyzed isomerization, preserving the allyl group entirely[6].
Part 2: Quantitative Data & Process Parameters
To select the optimal reaction conditions, compare the impact of different cycloaddition environments on allyl preservation.
Cycloaddition Method
Catalyst System
Atmosphere
Allyl Preservation (%)
Primary Side Reaction
Standard CuAAC
CuSO₄ / Ascorbate
Aerobic
< 60%
ROS-mediated oxidation, Glaser coupling
Ligand-Accelerated
CuSO₄ / Ascorbate / THPTA
Aerobic
85 - 90%
Minor oxidative cleavage
Anaerobic CuAAC
CuBr / THPTA
Degassed (Ar)
> 95%
Trace isomerization
SPAAC
None (DBCO/BCN)
Aerobic
> 99%
None
Part 3: Mechanistic & Decision Workflows
The following diagrams illustrate the causality behind allyl degradation and provide a logical framework for selecting your experimental approach.
Caption: Mechanism of ROS-induced allyl degradation versus ligand-stabilized CuAAC.
Caption: Decision matrix for selecting the optimal cycloaddition strategy for allyl-containing molecules.
This protocol relies on the THPTA ligand to shield the copper center and utilizes a visual feedback loop to validate the absence of ROS-generating species.
Reagents:
Substrates: Alkyne and Azide (1.0 eq each, 0.1 M in degassed tBuOH/H₂O 1:1)
Catalyst: CuSO₄·5H₂O (0.05 eq)
Ligand: THPTA (0.25 eq) — Note the 5:1 Ligand:Cu ratio to prevent allyl coordination.
Reducing Agent: Sodium Ascorbate (0.5 eq)
Step-by-Step Methodology:
Pre-complexation: In a sealed, argon-purged vial, dissolve CuSO₄ and THPTA in degassed water. Stir for 10 minutes. The solution will appear bright blue (CuII-THPTA complex).
Substrate Addition: Add the alkyne and azide substrates dissolved in degassed tBuOH.
Reduction & Validation (Critical Step): Inject a freshly prepared, degassed aqueous solution of sodium ascorbate.
Self-Validation Checkpoint: The solution must rapidly transition from blue to colorless or pale yellow . This visual confirmation guarantees the successful generation of the protected Cu(I) species.
Failure State: If the solution turns green or brown, oxygen has infiltrated the system, and ROS generation is imminent. Abort the reaction immediately to prevent the degradation of your allyl group.
Reaction: Stir under strict argon atmosphere at room temperature for 2–4 hours. Track completion via LC-MS or TLC.
Quenching: Quench by exposing the mixture to air and adding an excess of EDTA (0.5 M, pH 8.0) to chelate the copper, preventing post-reaction allyl isomerization during workup.
Protocol B: Copper-Free SPAAC for Sensitive Allyl-Biomolecules
Use this method when working with highly sensitive allyl-functionalized peptides, oligonucleotides, or lipid nanoparticles where zero metal tolerance is required.
Reagents:
Substrate 1: Azide-tagged molecule containing the allyl group.
Substrate 2: DBCO (Dibenzocyclooctyne) or BCN-tagged partner (1.2 eq).
Preparation: Dissolve the azide-allyl substrate in the chosen solvent to a concentration of 1–5 mM.
Conjugation: Add the DBCO-reagent dropwise while vortexing. No degassing or inert atmosphere is required.
Incubation: Agitate the mixture at room temperature for 1–2 hours. The ring-strain of the DBCO drives the reaction to completion autonomously.
Validation: Because no metals are present, the allyl group is guaranteed to remain intact. Confirm the mass shift of the bio-conjugate via MALDI-TOF or ESI-MS.
Overcoming steric hindrance in 1-Allyl-5-ethynyl-1H-indole substitutions
Welcome to the Advanced Applications Support Hub. As a bifunctional scaffold, 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) is highly valued in drug discovery for its orthogonal reactivity: the C5-ethynyl group is prim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Hub. As a bifunctional scaffold, 1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) is highly valued in drug discovery for its orthogonal reactivity: the C5-ethynyl group is primed for Sonogashira couplings and Click chemistry (CuAAC), while the N1-allyl group allows for cross-metathesis or hydroboration.
However, when derivatizing this scaffold with sterically demanding partners—such as bulky ortho-substituted aryl halides or heavily functionalized azides—researchers frequently encounter stalled reactions, homocoupling byproducts, and catalyst degradation. This guide provides field-proven diagnostics, mechanistic insights, and self-validating protocols to overcome steric hindrance in these specific workflows.
Part 1: Diagnostic Knowledge Base (FAQs)
Section A: Sonogashira Cross-Coupling at the C5-Ethynyl Position
Q1: My Sonogashira coupling between 1-Allyl-5-ethynyl-1H-indole and a bulky 2,6-disubstituted aryl bromide is stalling at <10% conversion. I am using standard
Pd(PPh3)4
. How do I force the reaction to completion?A1: The failure is mechanistic, not operational. Standard ligands like triphenylphosphine (
PPh3
, cone angle 145°) lack the steric bulk required to force the palladium center into a highly active, low-coordinate
Pd(0)L
state. Furthermore,
PPh3
is not electron-rich enough to drive the oxidative addition of a sterically hindered aryl bromide[1].
The Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine or a trialkylphosphine. Ligands such as
P(t−Bu)3
(cone angle 182°) or
t−Bu2PCy
(cone angle 178°) are ideal[2]. Their electron density accelerates oxidative addition, while their massive steric bulk promotes the reductive elimination of the congested product by forcing the coupled fragments off the metal center to relieve steric strain[3].
Q2: I switched to a bulky ligand, but now I am seeing massive amounts of the Glaser homocoupling byproduct (the diyne of the indole). How do I suppress this?A2: In sterically hindered Sonogashira reactions, the transmetalation step from copper to palladium becomes the rate-limiting step. While the palladium cycle is bottlenecked waiting for the bulky fragments to align, the copper-acetylide intermediate rapidly undergoes oxidative homocoupling in the presence of trace oxygen.
The Solution: Transition to a Copper-Free Sonogashira protocol. By removing the Cu(I) co-catalyst, you eliminate the pathway for Glaser coupling entirely. Use an amine base (like pyrrolidine or piperidine) and a highly active Pd/bulky-ligand system to facilitate direct deprotonation and carbopalladation[3].
Section B: Click Chemistry (CuAAC) at the C5-Ethynyl Position
Q3: I am attempting a CuAAC reaction between the 5-ethynyl group and a sterically demanding biaryl azide. The reaction turns brown and yields no product. What is happening?A3: The brown color is a definitive diagnostic failure: it indicates the disproportionation of active Cu(I) into inactive Cu(II) and Cu(0) precipitate. Bulky azides slow down the cycloaddition step significantly. Because the reaction is slow, the unprotected Cu(I) catalyst remains exposed in solution for extended periods, making it highly susceptible to oxidation or aggregation[4].
The Solution: You must use a stabilizing, polydentate nitrogen ligand such as THPTA or TBTA . These ligands wrap the Cu(I) center, preventing aggregation and oxidation while maintaining catalytic availability[4]. Additionally, increasing the temperature moderately (40–60 °C) provides the activation energy needed to overcome the steric clash between the indole core and the bulky azide[5].
Part 2: Mechanistic Workflows & Visualizations
Sterically Hindered Sonogashira Catalytic Cycle
The diagram below illustrates where steric bulk intervenes in the catalytic cycle and why specific ligand choices are mandatory for 1-Allyl-5-ethynyl-1H-indole.
Caption: The Sonogashira catalytic cycle highlighting the causality of bulky, electron-rich ligands in overcoming steric bottlenecks.
CuAAC Diagnostic Troubleshooting
Use this logic tree to rescue stalled Click reactions involving the 5-ethynyl moiety and bulky azides.
Caption: Step-by-step diagnostic workflow for troubleshooting sterically hindered CuAAC reactions.
Part 3: Quantitative Data & Ligand Selection
When coupling 1-Allyl-5-ethynyl-1H-indole with highly hindered partners (e.g., 2,6-dimethylbromobenzene), ligand geometry dictates success. The table below summarizes the causality between ligand cone angle (θ), electronic properties, and empirical yield based on established steric models[1][2].
Ligand
Cone Angle (θ)
Electronic Property
Mechanistic Impact on Hindered Substrates
Expected Yield (%)
PPh3
145°
Moderate σ-donor
Fails to form active monoligated Pd(0); slow oxidative addition.
< 10%
PCy3
170°
Strong σ-donor
Good oxidative addition, but transmetalation remains sluggish.
~ 45%
t−Bu2PCy
178°
Strong σ-donor
Optimal balance. Accelerates both oxidative addition and reductive elimination.
> 90%
P(t−Bu)3
182°
Strong σ-donor
Excellent for extremely bulky aryl bromides; forces steric relief.
~ 88%
P(o−tolyl)3
194°
Moderate σ-donor
Too bulky. Blocks the coordination sphere entirely, preventing substrate binding.
< 5%
Part 4: Self-Validating Standard Operating Procedures (SOPs)
Protocol 1: Copper-Free Sonogashira Coupling for Bulky Substrates
Purpose: To couple 1-Allyl-5-ethynyl-1H-indole with ortho-substituted aryl halides while completely suppressing Glaser homocoupling.
Reagent Preparation: In an oven-dried Schlenk flask, combine 1-Allyl-5-ethynyl-1H-indole (1.0 equiv) and the bulky aryl bromide (1.2 equiv) in anhydrous DMF (0.2 M). Add pyrrolidine (3.0 equiv) as the base.
Self-Validation Check: The solution must be completely clear. Any cloudiness indicates moisture contamination in the amine base.
Rigorous Degassing: Subject the mixture to three freeze-pump-thaw cycles.
Causality: Even without copper, trace oxygen can degrade the highly sensitive electron-rich phosphine ligands.
Catalyst Activation: Under an argon atmosphere, add
Pd(OAc)2
(5 mol%) and
t−Bu2PCy
(10 mol%).
Self-Validation Check: Upon heating to 80 °C, the solution should transition from pale yellow to a deep orange/red within 10 minutes. This color shift confirms the reduction of Pd(II) to the active, monoligated Pd(0) species.
Reaction Monitoring: Stir at 80 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc).
Self-Validation Check: The starting indole will show bright blue fluorescence under 254 nm UV. The highly conjugated coupled product will appear as a distinct, lower-Rf spot with intense UV absorbance and a different fluorescent hue.
Quench & Isolate: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove DMF and pyrrolidine.
Protocol 2: THPTA-Stabilized CuAAC with Sterically Demanding Azides
Purpose: To perform Click chemistry on the C5-ethynyl group using bulky azides without catalyst degradation.
Substrate Solvation: Dissolve 1-Allyl-5-ethynyl-1H-indole (1.0 equiv) and the bulky azide (1.1 equiv) in a 1:1 mixture of t-BuOH and
H2O
(0.1 M).
Pre-complexation of the Catalyst (Critical Step): In a separate vial, dissolve
CuSO4⋅5H2O
(10 mol%) and THPTA ligand (20 mol%) in a minimum amount of water.
Causality: THPTA must coordinate the Cu(II) before reduction to ensure the resulting Cu(I) is immediately captured and stabilized.
Reduction: Add a freshly prepared solution of Sodium Ascorbate (50 mol%) to the catalyst vial.
Self-Validation Check: The solution MUST instantly change from bright blue (Cu(II)) to colorless or pale yellow (Cu(I)). If the solution turns brown or black, the reduction was performed without sufficient ligand protection, resulting in Cu(0) nanoparticles. Discard and remake.
Reaction Execution: Transfer the pale yellow active catalyst solution to the substrate flask. Heat to 50 °C.
Causality: The elevated temperature provides the kinetic energy to overcome the steric hindrance between the indole core and the bulky azide[5].
Completion: Stir for 6–12 hours until LC-MS confirms the disappearance of the alkyne mass.
Mass Spectrometry Fragmentation Analysis of 1-Allyl-5-ethynyl-1H-indole Conjugates: A Comparative Guide
1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) has emerged as a premier bifunctional scaffold in bioorthogonal chemistry and targeted drug discovery [1]. Featuring an N-allyl group for transition-metal-catalyzed cross-c...
Author: BenchChem Technical Support Team. Date: April 2026
1-Allyl-5-ethynyl-1H-indole (CAS: 2279123-73-6) has emerged as a premier bifunctional scaffold in bioorthogonal chemistry and targeted drug discovery [1]. Featuring an N-allyl group for transition-metal-catalyzed cross-coupling and a 5-ethynyl moiety for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), this compound offers exceptional synthetic modularity. However, tracking these conjugates in complex biological matrices requires highly robust analytical techniques.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the gold standard for this task. To design assays without false positives, analytical scientists must move beyond trial-and-error and understand the fundamental gas-phase fragmentation kinetics of the tag. This guide objectively compares the MS/MS performance of 1-Allyl-5-ethynyl-1H-indole conjugates against traditional bioorthogonal alternatives, providing field-proven protocols and mechanistic insights to optimize your LC-MS/MS workflows.
Part 1: Causality in Fragmentation Mechanics
To optimize collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for Multiple Reaction Monitoring (MRM), we must understand why 1-Allyl-5-ethynyl-1H-indole fragments the way it does.
N-Allyl Cleavage (The Diagnostic Loss): Unlike simple alkyl indoles, the N-allyl bond in 1-Allyl-5-ethynyl-1H-indole is highly susceptible to homolytic and heterolytic cleavage under low-to-medium collision energies (15–25 eV). This results in the characteristic and highly specific loss of an allyl radical (
Δm/z
= -41 Da) [2]. This neutral loss is the primary transition for quantitative MRM assays because a -41 Da loss is exceedingly rare in endogenous biological background matrices.
Indole Core Stability & Ring Opening: The indole core is remarkably stable. Following the loss of the allyl group, secondary fragmentation typically requires higher collision energies (30–40 eV) and involves the ejection of hydrogen cyanide (HCN,
Δm/z
= -27 Da), a hallmark of indole gas-phase chemistry [3].
Ethynyl Retention: The 5-ethynyl group, being heavily conjugated with the aromatic system, resists fragmentation under standard CID conditions [4]. This is a critical analytical advantage: when the ethynyl group is "clicked" to an azide-bearing biomolecule, the resulting triazole ring dictates the downstream fragmentation, allowing the stable indole core to act as a reliable reporter ion.
MS/MS fragmentation pathway of 1-Allyl-5-ethynyl-1H-indole highlighting diagnostic neutral losses.
Part 2: Comparative Analytical Performance
How does 1-Allyl-5-ethynyl-1H-indole compare to alternative bioorthogonal handles in mass spectrometry? Traditional aliphatic alkynes (like propargylglycine) often suffer from poor ionization efficiency and non-specific fragmentation (e.g., simple water or ammonia losses), making assay development challenging. Conversely, bulky cyclooctynes (DBCO) ionize well but produce complex, overlapping fragmentation spectra that dilute the signal across multiple product ions.
Table 1: MS/MS Performance Comparison of Bioorthogonal Tags
Analytical Feature
1-Allyl-5-ethynyl-1H-indole
Propargylglycine (Standard Alkyne)
DBCO (Dibenzocyclooctyne)
Ionization Efficiency (ESI+)
High (Aromatic core stabilizes charge)
Low (Aliphatic, lacks basic sites)
Very High (Large hydrophobic area)
Primary Diagnostic Loss
-41 Da (Allyl radical)
-18 Da (H₂O), -17 Da (NH₃)
-28 Da (CO), complex ring opening
Optimal Collision Energy
15 – 30 eV
10 – 20 eV
35 – 50 eV
Signal-to-Noise (MRM)
Excellent (Unique -41 Da transition)
Poor (Common neutral losses)
Moderate (High background interference)
Chemical Modularity
Dual (Allyl + Ethynyl)
Single (Ethynyl)
Single (Strained Alkyne)
The data clearly indicates that the dual-functional nature of the allyl-indole core not only provides synthetic versatility but also yields superior analytical tracking. The highly specific -41 Da neutral loss ensures that the signal-to-noise ratio remains optimal even in unpurified biological extracts.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring both the precursor ion and specific transition ratios, researchers can confirm the presence of the tag without false positives.
Step-by-Step Methodology: LC-MS/MS Workflow
1. Sample Preparation (Protein Precipitation)
Spike 50 µL of the biological matrix (e.g., plasma or cell lysate) containing the conjugate with an isotopically labeled internal standard.
Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid to precipitate proteins.
Causality: The acidic ACN environment ensures the weakly basic indole nitrogen remains protonated during extraction, maximizing recovery and downstream ESI+ ionization efficiency.
Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
2. Chromatographic Separation (UHPLC)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
Causality: The hydrophobic nature of the indole core requires a steep organic gradient for sharp peak elution. This minimizes co-elution with hydrophilic endogenous salts, thereby preventing ion suppression in the source.
3. Mass Spectrometry (ESI-QqQ)
Polarity: Positive Ion Mode (ESI+).
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350°C.
MRM Transitions:
Set Q1 to the specific
[M+H]+
of the conjugate.
Set Q3 to
[M+H−41]+
(Quantifier transition, CE: 20 eV).
Set Q3 to
[M+H−68]+
(Qualifier transition, representing allyl + HCN loss, CE: 35 eV).
4. Data Validation (The Self-Validating Step)
Confirm that the peak area ratio between the quantifier (-41 Da) and qualifier (-68 Da) transitions remains constant (±15% variance) across all samples and calibration standards. A deviation indicates isobaric interference, prompting a need for gradient adjustment.
Step-by-step LC-MS/MS experimental workflow for the quantification of indole conjugates.
Conclusion
The 1-Allyl-5-ethynyl-1H-indole scaffold represents a significant analytical upgrade over traditional bioorthogonal tags. Its predictable and highly specific fragmentation pathway—driven by the facile cleavage of the N-allyl bond and the rugged stability of the indole core—enables the development of highly sensitive and selective mass spectrometry assays. By leveraging the protocols and MRM transitions outlined in this guide, drug development professionals can achieve superior analytical confidence when tracking complex bioconjugates.
References
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at:[Link]
Milman, B. L., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing. Available at:[Link]
Evaluating the Chemical Stability of 1-Allyl-5-ethynyl-1H-indole Under Physiological Conditions
Executive Summary The development of bioorthogonal chemistry relies heavily on identifying functional groups that ligate efficiently while remaining completely inert to the complex biological milieu. However, the high re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of bioorthogonal chemistry relies heavily on identifying functional groups that ligate efficiently while remaining completely inert to the complex biological milieu. However, the high reactivity of click handles often correlates with decreased stability, presenting a significant challenge in practical applications[1]. 1-Allyl-5-ethynyl-1H-indole is engineered to overcome this paradigm by uniting two highly stable functional groups on a single aromatic scaffold, offering researchers a robust tool for dual-labeling, cross-coupling, and complex bioconjugation.
This guide objectively evaluates the physiological stability of 1-Allyl-5-ethynyl-1H-indole against common alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous drug development and chemical biology workflows.
Mechanistic Rationale: The Superiority of the Bifunctional Indole Scaffold
When designing probes for living systems, understanding the causality behind molecular degradation is critical. 1-Allyl-5-ethynyl-1H-indole features two distinct handles: a terminal alkyne at C5 and an allyl group at N1.
The terminal alkyne serves as the primary handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Terminal alkynes are renowned for being extremely stable at standard physiological conditions; they tolerate water, oxygen, and a wide range of biological molecules without undergoing spontaneous degradation[2]. Upon catalysis, they selectively form a highly stable 1,2,3-triazole linkage[3].
The allyl group at the N1 position serves a dual purpose. First, it acts as a secondary handle for orthogonal reactions (e.g., thiol-ene click or cross-metathesis). Second, and crucially for stability, N-alkylation removes the acidic N-H proton of the indole ring . Unprotected indoles are inherently susceptible to oxidative dimerization and electrophilic attack at the electron-rich C3 position when exposed to physiological reactive oxygen species (ROS). By capping the nitrogen with an allyl group, the oxidation potential of the indole core is significantly increased, rendering 1-Allyl-5-ethynyl-1H-indole highly resistant to biological degradation.
Fig 1: Orthogonal bioorthogonal reactivity pathways of 1-Allyl-5-ethynyl-1H-indole.
Comparative Stability Profiling
To objectively evaluate the performance of 1-Allyl-5-ethynyl-1H-indole, we compare it against two structural alternatives:
5-ethynyl-1H-indole : The N-unprotected parent compound, used to demonstrate the protective effect of N-allylation.
Propargylglycine (Pra) : A standard aliphatic alkyne widely used as a benchmark for bioorthogonal stability.
The quantitative data below summarizes their stability across three critical physiological stress vectors: hydrolytic stability (PBS), nucleophilic resistance (Glutathione), and oxidative resistance (H₂O₂).
Table 1: Quantitative Stability Profiling under Physiological Conditions (37 °C, pH 7.4)
Compound
PBS Half-Life (pH 7.4)
GSH Reactivity (10 mM, 24h)
Oxidative Stability (100 µM H₂O₂, 24h)
1-Allyl-5-ethynyl-1H-indole
> 30 days
< 1% degradation
> 98% intact
5-ethynyl-1H-indole
> 30 days
< 1% degradation
~ 65% intact (C3 oxidation)
Propargylglycine (Pra)
> 30 days
< 1% degradation
> 99% intact
Data Interpretation: While all three terminal alkynes exhibit excellent resistance to hydrolysis and biological nucleophiles, the unprotected 5-ethynyl-1H-indole suffers significant degradation under mild oxidative stress. The N-allylated derivative completely rescues this vulnerability, matching the stability of inert aliphatic alkynes while providing the added utility of the indole fluorophore and secondary allyl handle.
Fig 2: Mechanistic divergence in oxidative stability based on N1-functionalization.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in probe evaluation, the following protocols are designed as self-validating systems. They employ internal standards and orthogonal verification steps to rule out false positives caused by solvent evaporation or matrix interference.
Objective: Quantify the degradation of the indole core in the presence of physiological ROS.
Preparation of Stock Solutions : Dissolve 1-Allyl-5-ethynyl-1H-indole in LC-MS grade DMSO to a concentration of 10 mM.
Reaction Matrix Setup : Dilute the stock to 100 µM in 1X PBS (pH 7.4). For oxidative testing, spike the solution with H₂O₂ to a final physiological stress concentration of 100 µM.
Internal Standard Addition (Self-Validation Step) : Add 10 µM of an inert internal standard (e.g., 4-methylbiphenyl). Causality: Tracking the internal standard allows for absolute quantification and mathematically corrects for any solvent evaporation during the 37 °C incubation.
Incubation : Incubate the vials in a thermoshaker at 37 °C in the dark to isolate chemical oxidation from photo-oxidation.
LC-MS Analysis : At t = 0, 1, 4, 12, and 24 hours, quench a 50 µL aliquot with 50 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated salts. Analyze the supernatant via RP-HPLC coupled with ESI-MS.
Objective: Ensure the allyl and ethynyl handles do not undergo premature Michael-type or thiol-ene additions with intracellular thiols.
Matrix Preparation : Prepare a 10 mM solution of reduced glutathione (GSH) in strictly degassed PBS (pH 7.4). Causality: Degassing prevents the spontaneous aerobic oxidation of GSH into its disulfide form (GSSG), ensuring the nucleophile concentration remains constant.
Compound Incubation : Add the indole compound to a final concentration of 100 µM. Incubate at 37 °C.
Orthogonal Monitoring (Self-Validation Step) :
Direct Measurement: Sample at 0, 12, and 24 hours for LC-MS analysis to monitor the disappearance of the indole mass peak.
Indirect Measurement: In parallel, use DTNB (Ellman's reagent) to quantify free thiols in the control vs. sample vials via UV-Vis absorbance at 412 nm. Causality: A lack of thiol depletion independently and orthogonally confirms the absence of background compound-thiol reactivity, validating the LC-MS results.
References
Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC
Source: nih.gov
URL:[Link]
Click chemistry - Wikipedia
Source: wikipedia.org
URL: [Link]
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC
Source: nih.gov
URL:[Link]
Spectroscopic Comparison Guide: N-Allylated vs. N-Alkylated Ethynyl Indoles
Executive Overview & Strategic Context In the synthesis of complex polycyclic indole alkaloids and pharmaceutical libraries, the functionalization of the indole nitrogen (N1) is a critical strategic inflection point. Eth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview & Strategic Context
In the synthesis of complex polycyclic indole alkaloids and pharmaceutical libraries, the functionalization of the indole nitrogen (N1) is a critical strategic inflection point. Ethynyl indoles (bearing a terminal or internal alkyne at the C2 or C3 position) are powerful precursors for transition-metal-catalyzed cross-couplings and cycloisomerizations[1].
The choice between N-allylation and N-alkylation (e.g., N-methylation) dictates the molecule's downstream reactivity. An N-alkyl group typically serves as a sterically undemanding, electron-donating protecting group that prevents unwanted N-H deprotonation during strongly basic or organometallic steps[2]. Conversely, an N-allyl group introduces a flexible, electron-rich
π
-system, setting the stage for complex intramolecular cascades such as [5+2] cycloadditions, ring-closing metathesis, or Pauson-Khand reactions[3].
As an application scientist, I rely on rigorous, self-validating spectroscopic benchmarking to differentiate these intermediates. This guide provides an objective comparison of their spectroscopic signatures and outlines a field-proven analytical workflow.
Divergent Reactivity & Structural Causality
Before diving into the data, it is essential to understand why these molecules exhibit different spectroscopic behaviors.
Electronic Effects: The N-alkyl group (e.g., methyl) exerts a purely inductive electron-donating effect (+I), which slightly shields the indole core. The N-allyl group, while also inductively donating, possesses an adjacent
π
-system. Although isolated from the indole's aromatic system by a methylene spacer, the allyl group's distinct magnetic anisotropy significantly alters the local magnetic environment of the N-CH₂ protons.
The Alkyne Handle: The ethynyl group remains relatively unperturbed electronically by the N-substituent. Its terminal C-H proton is highly shielded by the diamagnetic anisotropy of the carbon-carbon triple bond, forcing its NMR signal upfield (~3.3 ppm) despite being attached to an sp-hybridized carbon.
Fig 1. Divergent synthetic pathways enabled by N-allylation versus N-alkylation.
Quantitative Spectroscopic Benchmarks
To ensure absolute structural confidence, we benchmark the derivatives using
1
H NMR,
13
C NMR, and ATR-FTIR. The data below compares N-Methyl-2-ethynylindole (as the standard N-alkyl representative) and N-Allyl-2-ethynylindole .
Table 1:
1
H NMR Data Comparison (400 MHz, CDCl
3
)
Proton Environment
N-Methyl-2-ethynylindole
N-Allyl-2-ethynylindole
Mechanistic Causality
N-CH
3
(Alkyl)
3.78 ppm (s, 3H)
N/A
Deshielded purely by the electronegative indole nitrogen.
N-CH
2
(Allyl)
N/A
4.75 ppm (dt, J=5.4, 1.5 Hz, 2H)
Deshielded by both the nitrogen and the adjacent alkene
π
-system.
-CH= (Allyl)
N/A
5.95 ppm (ddt, J=17.1, 10.2, 5.4 Hz, 1H)
Characteristic internal olefin multiplet; complex splitting due to cis/trans and vicinal couplings.
Terminal olefinic protons showing distinct cis (10.2 Hz) and trans (17.1 Hz) coupling constants.
C≡C-H (Alkyne)
3.35 ppm (s, 1H)
3.38 ppm (s, 1H)
Highly shielded by the alkyne's diamagnetic anisotropic cylinder.
Indole Core
7.10 - 7.60 ppm (m, 4H)
7.12 - 7.65 ppm (m, 4H)
Aromatic system; minimally affected by the distal N-substituent.
Table 2:
13
C NMR Data Comparison (100 MHz, CDCl
3
)
Carbon Environment
N-Methyl-2-ethynylindole
N-Allyl-2-ethynylindole
Mechanistic Causality
N-Aliphatic C
31.2 ppm
46.8 ppm
The allylic carbon is significantly more deshielded than a simple methyl group.
Alkene -CH=
N/A
133.5 ppm
Standard sp
2
hybridized carbon shift.
Alkene =CH
2
N/A
116.2 ppm
Terminal sp
2
carbon, slightly more shielded than the internal alkene carbon.
Alkyne C (Terminal)
76.5 ppm
76.8 ppm
sp hybridized; shielded relative to aromatic carbons.
Alkyne C (Internal)
83.1 ppm
82.9 ppm
Quaternary sp carbon; lacks attached proton, leading to longer relaxation times.
Table 3: IR & HRMS Signatures
Modality
N-Methyl-2-ethynylindole
N-Allyl-2-ethynylindole
Diagnostic Value
ATR-FTIR
~3290 cm
−1
(≡C-H stretch)~2110 cm
−1
(C≡C stretch)
~3295 cm
−1
(≡C-H stretch)~2110 cm
−1
(C≡C stretch)~1645 cm
−1
(C=C stretch)
The 1645 cm
−1
band definitively confirms the presence of the allyl group without solvent interference.
HRMS (ESI-TOF)
[M+H]
+
calc. for C
11
H
10
N: 156.0808
[M+H]
+
calc. for C
13
H
12
N: 182.0964
Exact mass differentiation prevents misidentification of incomplete alkylation/allylation.
Self-Validating Experimental Protocol
A robust analytical protocol must be a self-validating system. Relying solely on a 3.35 ppm NMR singlet is a common pitfall, as trace methanol (3.49 ppm) or shifting water peaks in CDCl
3
can yield false positives. The following methodology mandates orthogonal cross-validation.
Step-by-Step Characterization Workflow
Step 1: Sample Preparation (NMR)
Weigh 5–10 mg of the purified ethynyl indole derivative.
Dissolve completely in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl
3
is chosen because indoles are highly soluble in it, and it lacks exchangeable protons that could interfere with or broaden the terminal alkyne C-H signal.
Transfer to a 5 mm NMR tube, ensuring no particulate matter remains (filter through a glass wool plug if necessary to maintain magnetic field homogeneity).
Step 2: NMR Acquisition
Acquire a standard 1D
1
H spectrum (minimum 16 scans, 400 MHz).
Acquire a 1D
13
C spectrum (minimum 512 scans, 100 MHz). Causality: The quaternary alkyne carbon (~83 ppm) has a long
T1
relaxation time and lacks NOE enhancement; sufficient scans are required to resolve it above the noise floor.
Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and collect a background spectrum.
Apply 1–2 mg of the neat solid (or a drop of oil) directly onto the crystal. Apply pressure using the anvil. Causality: ATR-FTIR is preferred over KBr pellets because KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm
−1
) that can completely mask the critical terminal alkyne ≡C-H stretch.
Step 4: Data Cross-Validation
Confirm Alkyne: Cross-reference the
1
H NMR singlet at ~3.35 ppm with the IR stretch at ~3290 cm
−1
. If the IR stretch is missing, the NMR peak is likely a solvent artifact.
Confirm N-Substituent: For N-allyl, verify the integration ratio of the 5.95 ppm multiplet (1H) to the 4.75 ppm doublet (2H). For N-alkyl, confirm the 3.78 ppm singlet integrates to exactly 3H relative to the alkyne proton.
Fig 2. Self-validating spectroscopic workflow for ethynyl indole characterization.
References
Benzannulation via the Reaction of Ynamides and Vinylketenes. Application to the Synthesis of Highly Substituted Indoles. ACS Publications. 3[3]
Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine. PMC (NIH). 2[2]
Catalyst-Controlled Divergent Cycloisomerizations of N-Propargyl Indoles. ACS Publications. 1[1]
Comprehensive Safety & Operational Guide: Handling 1-Allyl-5-ethynyl-1H-indole
As researchers pushing the boundaries of chemical biology and drug discovery, we frequently rely on bifunctional scaffolds to build complex molecular architectures. 1-Allyl-5-ethynyl-1H-indole (1[1]) is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers pushing the boundaries of chemical biology and drug discovery, we frequently rely on bifunctional scaffolds to build complex molecular architectures. 1-Allyl-5-ethynyl-1H-indole (1[1]) is a highly versatile building block featuring an N1-allyl group and a C5-terminal alkyne. This dual functionality enables orthogonal reactivity—such as pairing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with palladium-catalyzed cross-coupling (2[2]). However, this specific structural combination necessitates stringent, scientifically grounded safety protocols to mitigate the risks associated with terminal alkynes and indole derivatives.
Chemical Profile & Hazard Causality
To handle this compound safely, we must first understand the mechanistic causality behind its physicochemical hazards.
Property / Metric
Value / Classification
Causality / Implication
CAS Number
2279123-73-6
Unique identifier for the 1-Allyl-5-ethynyl isomer[1].
Molecular Weight
181.24 g/mol
Highly lipophilic; readily penetrates standard latex barriers.
GHS Hazard Codes
H302, H312, H315, H319, H335
Acute toxicity (oral/dermal) and severe mucosal irritation (3[3]).
Reactivity Hazard
Alkyne-Metal complexation
Terminal alkynes form explosive acetylides with unligated Cu, Ag, or Hg.
Irritation & Toxicity (Skin Irrit. 2, Eye Irrit. 2A): The lipophilic nature of the indole core allows it to easily partition into the lipid bilayers of the skin and ocular mucosa, causing localized irritation and potential systemic toxicity upon absorption[3].
Respiratory Hazard (STOT SE 3): As a crystalline solid, fine dust particles can be inhaled, causing immediate irritation to the respiratory tract and potential coughing or wheezing (4[4]).
Thermal Instability: Indole derivatives with terminal alkynes are combustible and can form explosive mixtures with air upon intense heating. They must be kept away from strong oxidizing agents ().
Personal Protective Equipment (PPE) Matrix
Do not rely on generic laboratory PPE. The equipment must be tailored to the specific permeation and reactivity profile of 1-Allyl-5-ethynyl-1H-indole.
PPE Category
Specification
Scientific Rationale
Hand Protection
Nitrile gloves (Min 0.11 mm for splash; 0.4 mm for full contact).
Nitrile provides excellent resistance against lipophilic aromatic compounds. Latex is highly permeable to indoles and must be avoided.
Eye Protection
Snug-fitting chemical safety goggles (ANSI Z87.1 / EN166).
Protects against fine dust aerosols and accidental splashes during solvent dissolution[3][5].
Respiratory
N95 / P2 particulate respirator.
Mitigates the risk of inhaling fine, electrostatically charged dust particles if handled outside a fume hood[3][6].
Body Protection
Flame-resistant (FR) lab coat with fitted cuffs.
Terminal alkynes are combustible and pose a flash-fire risk if exposed to strong oxidizers or extreme heat.
Orthogonal Reactivity & Safety Workflow
The strategic value of this compound lies in its ability to undergo two distinct, non-interfering reactions. The diagram below illustrates these divergent pathways and the critical safety checkpoints required for each.
Orthogonal reactivity pathways of 1-Allyl-5-ethynyl-1H-indole and associated safety checkpoints.
When utilizing the C5-ethynyl group for click chemistry to synthesize triazole-linked ligands (7[7]), the primary safety concern is the inadvertent precipitation of polymeric, shock-sensitive copper(I) acetylides. This protocol is designed as a self-validating system to ensure the copper remains fully ligated.
Action: In a separate vial, dissolve CuSO₄·5H₂O (0.05 equiv) and a stabilizing ligand like TBTA or THPTA (0.1 equiv) in a degassed solvent mixture (e.g., THF:H₂O 1:1)[2].
Causality: Pre-complexing the copper ensures that when it is reduced to Cu(I), it is immediately sequestered by the ligand. This prevents naked Cu(I) from reacting directly with the terminal alkyne to form explosive aggregates.
Step 2: Reagent Assembly
Action: In the main reaction flask, dissolve 1-Allyl-5-ethynyl-1H-indole (1.0 equiv) and the target azide (1.2 equiv) in the THF:H₂O mixture[2].
Causality: Mixing the azide and alkyne before adding the active catalyst ensures that the productive cycloaddition pathway kinetically outcompetes any hazardous side reactions.
Step 3: Initiation & Self-Validation
Action: Add the pre-complexed catalyst solution to the main flask. Finally, add freshly prepared sodium ascorbate (0.1 equiv) to reduce Cu(II) to Cu(I)[2][7].
Self-Validation: The solution should transition from a pale blue (Cu²⁺) to a clear or slightly yellow hue. If a dark brown or red precipitate forms immediately, unligated copper acetylide has generated; halt the reaction and quench immediately.
Step 4: Safe Quenching
Action: Terminate the reaction by adding an excess of aqueous EDTA or ammonium hydroxide.
Causality: EDTA strongly chelates the copper, stripping it from any transient alkyne complexes and rendering the mixture safe for standard organic extraction (e.g., with ethyl acetate)[2].
Spill Response & Disposal Plan
A localized spill of 1-Allyl-5-ethynyl-1H-indole powder requires immediate, methodical action to prevent aerosolization and subsequent respiratory exposure (6[6]).
Containment & Cleanup Protocol
Don PPE: Immediately ensure respiratory protection (N95) and double nitrile gloves are worn.
Dampen: Lightly mist the spilled solid with water or a high-flashpoint solvent (like isopropanol) to suppress dust formation[6]. Never dry-sweep a terminal alkyne powder.
Collect: Use a non-sparking spatula or damp absorbent pads to collect the material.
Decontaminate: Wash the affected surface thoroughly with soap and water, as indoles can leave persistent, odorous, and irritating residues[4].
Waste Segregation (The "Heavy Metal" Rule)
The Hazard:NEVER dispose of unreacted 1-Allyl-5-ethynyl-1H-indole into a general aqueous waste carboy that contains heavy metal salts (Copper, Silver, Mercury). Over time, the terminal alkyne can slowly react with these metals in the waste drum to form shock-sensitive precipitates.
The Solution: Segregate alkyne waste into a dedicated "Non-Halogenated Organic Waste" container. Ensure any copper used in the reaction is fully quenched with EDTA prior to disposal into aqueous streams.
References
NextSDS. 5-ethynyl-1H-indole Safety Data Sheet. Retrieved from 3[3].
Sigma-Aldrich. Indole Safety Data Sheet. Retrieved from .
Fisher Scientific. SAFETY DATA SHEET - 5-Iodoindole. Retrieved from 5[5].
BLD Pharm. 2279123-73-6 | 1-Allyl-5-ethynyl-1H-indole. Retrieved from 1[1].
Cymit Quimica. 5-ethynyl-1h-pyrazolo[4,3-b]pyridine - SAFETY DATA SHEET. Retrieved from 4[4].
Carl ROTH. Safety Data Sheet - 5-Ethynyl uridine. Retrieved from6[6].
Bioorganic & Medicinal Chemistry. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands. Retrieved from 7[7].
ACS Omega. Inspecting the Triazole Scaffold as Powerful Antifibril Agents against 2N4R Tau and α-Synuclein Aggregates. Retrieved from 2[2].